molecular formula C28H22F3N7O B12360319 Nilotinib-13C,d3

Nilotinib-13C,d3

Cat. No.: B12360319
M. Wt: 533.5 g/mol
InChI Key: HHZIURLSWUIHRB-JVXUGDAPSA-N
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Description

Nilotinib-13C,d3 is a useful research compound. Its molecular formula is C28H22F3N7O and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H22F3N7O

Molecular Weight

533.5 g/mol

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2+1D3

InChI Key

HHZIURLSWUIHRB-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Nilotinib-13C,d3: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of Nilotinib-13C,d3, an isotopically labeled version of the tyrosine kinase inhibitor Nilotinib. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound for research, analytical, or clinical applications.

Chemical Structure and Isotopic Labeling

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor.[1] Its isotopically labeled counterpart, this compound, is crucial for various analytical applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative mass spectrometry.

The chemical structure of Nilotinib is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide. In this compound, the isotopic labels are located on the methyl group of the imidazole moiety. Specifically, the three hydrogen atoms of this methyl group are replaced with deuterium (d3), and the carbon atom of the same methyl group is replaced with a carbon-13 (13C) isotope.

Chemical Structure of this compound

Caption: Chemical structure of this compound, with the isotopically labeled methyl group on the imidazole ring highlighted.

Molecular Formula: C₂₇¹³CH₁₉D₃F₃N₇O

CAS Number: 1261398-62-2[1]

Synthesis of this compound

The synthesis of this compound involves the preparation of an isotopically labeled intermediate, 4-(trideuteriomethyl-13C)-1H-imidazole, which is then incorporated into the Nilotinib scaffold. The overall synthesis can be approached by adapting established routes for Nilotinib, such as the Buchwald-Hartwig amination protocol.

Proposed Synthesis of the Labeled Intermediate: 4-(Trideuteriomethyl-13C)-1H-imidazole

A plausible synthetic route for this key intermediate would start from a simple, commercially available labeled precursor like iodomethane-13C,d3.

Experimental Protocol (Proposed):

  • Grignard Reagent Formation: React iodomethane-13C,d3 with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, methyl-13C,d3-magnesium iodide.

  • Reaction with a Suitable Imidazole Precursor: A protected 4-iodo-1H-imidazole derivative would be reacted with the prepared Grignard reagent in the presence of a suitable cross-coupling catalyst, such as a palladium or nickel catalyst, to form the C-C bond.

  • Deprotection: Removal of the protecting group from the imidazole nitrogen would yield the desired 4-(trideuteriomethyl-13C)-1H-imidazole.

Final Assembly of this compound

The final steps of the synthesis would involve coupling the labeled imidazole intermediate with the core structure of Nilotinib. An efficient method for this is the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from known Nilotinib syntheses):

  • Preparation of the Anilino-pyrimidine Intermediate: The synthesis starts with the condensation of 3-aminobenzoic acid with 2-chloro-4-(pyridin-3-yl)pyrimidine.

  • Amide Bond Formation: The resulting carboxylic acid is then coupled with 3-amino-5-(trifluoromethyl)aniline to form the central amide bond.

  • Buchwald-Hartwig Amination: The final key step is a palladium-catalyzed cross-coupling reaction between the previously formed aniline derivative and the isotopically labeled 4-(trideuteriomethyl-13C)-1H-imidazole. This step selectively forms the C-N bond between the aniline and the imidazole ring.

Reaction Conditions for Buchwald-Hartwig Amination:

ParameterValue
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent Dioxane
Temperature 100-120 °C
Reaction Time 12-24 hours

Quantitative Data from a Representative Nilotinib Synthesis:

StepStarting MaterialProductYield (%)Purity (%)
13-Aminobenzoic acid3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid85>98
2Step 1 Product4-methyl-N-(3-bromo-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide78>97
3Step 2 ProductNilotinib92>99 (HPLC)

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Signaling Pathways and Mechanism of Action

Nilotinib is a highly potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the primary driver of chronic myeloid leukemia (CML).[1] It also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).

Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This inhibition of Bcr-Abl activity leads to the suppression of proliferation and the induction of apoptosis in Bcr-Abl-positive cancer cells.

Bcr-Abl Signaling Pathway Inhibition by Nilotinib

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates Nilotinib This compound Nilotinib->BCR_ABL Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival JAK_STAT->Survival PI3K_AKT_mTOR->Survival Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream signaling pathways and leading to reduced cell proliferation and survival.

Experimental Workflows

The use of this compound as an internal standard is fundamental for accurate quantification of Nilotinib in biological matrices. A typical experimental workflow for a pharmacokinetic study is outlined below.

Workflow for Quantitative Analysis of Nilotinib using LC-MS/MS

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification (Ratio of Nilotinib to This compound) MS_Detection->Quantification

Caption: A standard workflow for the quantification of Nilotinib in biological samples using this compound as an internal standard with LC-MS/MS.

This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of this compound. The detailed information and protocols are intended to support researchers and professionals in their work with this important analytical standard.

References

An In-depth Technical Guide to the Physicochemical Properties of Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nilotinib-13C,d3, an isotopically labeled form of the tyrosine kinase inhibitor Nilotinib. Given the limited publicly available data for this specific labeled compound, this guide leverages extensive information on the parent compound, Nilotinib, to offer a robust profile. The methodologies described herein are standard for the characterization of pharmaceutical compounds and can be applied to this compound.

Introduction

Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] It is a potent and selective inhibitor of the Bcr-Abl fusion protein, the hallmark of CML.[2] this compound is a stable isotope-labeled version of Nilotinib, incorporating one Carbon-13 atom and three deuterium atoms. Such labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. Understanding the physicochemical properties of this compound is crucial for its proper handling, formulation, and application in research settings.

Core Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key properties of Nilotinib and, by extension, this compound. It is important to note that while the isotopic labeling is not expected to significantly alter these properties, minor variations may exist.

Table 1: General and Physical Properties of this compound

PropertyValue
Chemical Name 4-methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide, ¹³C
Synonyms 13C,D3-Nilotinib; Nilotinib-[13C,d3]; AMN107-13C,d3
Molecular Formula C₂₇¹³CH₁₉D₃F₃N₇O
Molecular Weight 533.53 g/mol
CAS Number 1261398-62-2
Appearance White to slightly yellowish or slightly greenish-yellow powder[3]

Table 2: Solubility Profile of Nilotinib

SolventSolubility
Aqueous Media pH-dependent; soluble in acidic media, practically insoluble at pH ≥ 4.5[4][5]
DMSO Soluble (50 mg/mL)[6][7]
Ethanol Sparingly soluble to very poorly soluble[4][6]
Methanol Sparingly soluble[4]
Acetonitrile Very slightly soluble[4]
n-Octanol Very slightly soluble[4]

Table 3: Ionization and Partitioning Properties of Nilotinib

PropertyValue
pKa₁ 2.1[4]
pKa₂ 5.4[4]
LogD (n-octanol/0.1 N HCl) -1.1[4]
Biopharmaceutical Classification System (BCS) Class IV (Low Solubility, Low Permeability)[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the methodologies for key experiments.

Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a gold-standard technique.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer or solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Collect an aliquot of the supernatant, dilute appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

LogP/LogD Determination

The partition coefficient (LogP) or distribution coefficient (LogD) can be determined using the shake-flask method with an n-octanol/water system.

Protocol:

  • System Preparation: Pre-saturate n-octanol with the aqueous buffer of interest and vice versa to ensure mutual miscibility.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases, then centrifuge to separate the layers.

  • Analysis: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV/MS).

  • Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Assessment

Forced degradation studies are conducted to understand the chemical stability of the molecule under various stress conditions.

Protocol:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solution at 60°C.

    • Photodegradation: Expose solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of remaining parent compound and identify major degradation products if possible.

Signaling Pathways and Mechanism of Action

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl protein drives the proliferation of leukemia cells through various downstream signaling pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, blocking its activity and thereby inhibiting downstream signaling.[2]

Nilotinib_Mechanism_of_Action cluster_cell Leukemic Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Nilotinib This compound Nilotinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Mechanism of action of this compound in inhibiting Bcr-Abl signaling.

The diagram above illustrates how this compound inhibits the Bcr-Abl kinase, thereby blocking downstream signaling pathways such as RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR. This inhibition leads to a decrease in cell proliferation and survival, and the induction of apoptosis in leukemic cells.

Experimental Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Synthesis Isotopically Labeled Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Solubility Solubility Determination Purification->Solubility pKa pKa Determination Purification->pKa LogP LogP/LogD Determination Purification->LogP Stability Stability Assessment Purification->Stability NMR NMR Spectroscopy Purification->NMR HPLC HPLC-UV/MS Solubility->HPLC pKa->HPLC LogP->HPLC Stability->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis NMR->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: A generalized workflow for the physicochemical characterization of this compound.

This workflow begins with the synthesis and purification of the isotopically labeled compound. The purified material then undergoes a series of characterization experiments to determine its solubility, pKa, LogP/LogD, and stability. Analytical techniques such as HPLC-UV/MS and NMR spectroscopy are employed for quantification and structural confirmation. The final step involves data analysis and the compilation of a comprehensive technical report.

Conclusion

This technical guide provides a thorough overview of the essential physicochemical properties of this compound, primarily based on the data available for the parent compound, Nilotinib. The presented tables offer a clear summary of quantitative data, while the detailed experimental protocols provide a framework for the in-house characterization of this and other similar compounds. The diagrams of the signaling pathway and experimental workflow serve to visually articulate the compound's mechanism of action and the process of its characterization. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, facilitating a deeper understanding and more effective utilization of this compound in their studies.

References

Nilotinib-13C,d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nilotinib-13C,d3, a stable isotope-labeled form of the tyrosine kinase inhibitor Nilotinib. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols, serving as a vital resource for professionals in drug development and cancer research.

Core Compound Data

This compound is a critical tool in pharmacokinetic studies and serves as an internal standard for the quantitative analysis of Nilotinib in biological samples. Its key identifiers and molecular properties are summarized below.

PropertyValueCitation(s)
CAS Number 1261398-62-2[1]
Molecular Formula C₂₇¹³CH₁₉D₃F₃N₇O[1]
Molecular Weight 533.53 g/mol [1]

Mechanism of Action and Signaling Pathways

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). It binds to the ATP-binding site of the ABL kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.

The primary signaling cascade inhibited by Nilotinib is the BCR-ABL pathway. The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of several key signaling pathways, including the STAT and PI3K/AKT pathways. By inhibiting BCR-ABL, Nilotinib effectively blocks these downstream signals, inducing apoptosis in cancer cells.

Nilotinib_Mechanism_of_Action Nilotinib Nilotinib BCR_ABL BCR-ABL Tyrosine Kinase Nilotinib->BCR_ABL Inhibits STAT STAT Pathway BCR_ABL->STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Proliferation Cell Proliferation & Survival STAT->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis

Caption: Nilotinib's mechanism of action targeting the BCR-ABL kinase.

Mechanisms of Resistance

Despite the high efficacy of Nilotinib, resistance can emerge through various mechanisms. The most common is the acquisition of point mutations within the ABL kinase domain of BCR-ABL, which can impair Nilotinib binding. Another significant mechanism is the overexpression of the BCR-ABL protein itself or the upregulation of alternative signaling pathways that bypass the need for BCR-ABL signaling. One such pathway involves the overexpression of other tyrosine kinases, such as Lyn, a member of the Src family of kinases.

Nilotinib_Resistance_Mechanisms cluster_resistance Mechanisms of Nilotinib Resistance cluster_mutations BCR-ABL Dependent cluster_bypass BCR-ABL Independent Nilotinib Nilotinib BCR_ABL BCR-ABL Kinase Nilotinib->BCR_ABL Inhibits Cell_Survival Resistant Cell Survival & Proliferation BCR_ABL->Cell_Survival Mutations ABL Kinase Domain Mutations Mutations->BCR_ABL Alters binding site BCR_ABL_Overexpression BCR-ABL Overexpression BCR_ABL_Overexpression->Cell_Survival Lyn_Overexpression Lyn Kinase Overexpression Lyn_Overexpression->Cell_Survival

Caption: Key mechanisms leading to Nilotinib resistance in CML.

Experimental Protocols

This section outlines common experimental procedures utilized in the study of Nilotinib's efficacy and mechanism of action.

Cell Culture and Drug Treatment
  • Cell Lines: K562 (human CML blast crisis cell line) is commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Nilotinib Preparation: Nilotinib is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.

Cell Viability Assay (MTT Assay)
  • Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Treatment: Add varying concentrations of Nilotinib to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with Nilotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-STAT5, total STAT5, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: A simplified workflow for Western Blot analysis.

References

The Mechanism of Action of Nilotinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of Nilotinib, detailing its interaction with the BCR-ABL oncoprotein, its impact on downstream signaling pathways, and its activity against a spectrum of other kinases. Furthermore, this document outlines the primary mechanisms of resistance to Nilotinib and presents key experimental protocols for its characterization.

Introduction to Nilotinib

Nilotinib, a phenylamino-pyrimidine derivative, was rationally designed based on the structure of imatinib to achieve a higher binding affinity and specificity for the BCR-ABL kinase.[3] It is approved for the treatment of newly diagnosed Ph+ CML in the chronic phase, as well as for chronic and accelerated phase Ph+ CML in patients resistant or intolerant to prior therapy, including imatinib.[2][3] Structurally, Nilotinib is engineered to fit into the ATP-binding site of the ABL kinase domain with greater potency than imatinib, enabling it to overcome resistance conferred by many BCR-ABL mutations.[1][3]

Core Mechanism of Action: Inhibition of BCR-ABL Tyrosine Kinase

The hallmark of CML is the reciprocal translocation between chromosomes 9 and 22, which creates the Philadelphia chromosome and the resultant BCR-ABL fusion gene.[4] This gene encodes a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and is the primary therapeutic target of Nilotinib.

Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL protein.[1][4] This binding action stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascades that lead to leukemogenesis.[3][4] The affinity of Nilotinib for the BCR-ABL kinase is 10-30 times greater than that of imatinib.[5]

Downstream Signaling Pathways Affected by Nilotinib

By inhibiting the kinase activity of BCR-ABL, Nilotinib effectively blocks several downstream signaling pathways crucial for CML cell proliferation and survival. These include:

  • JAK-STAT Pathway: The JAK-STAT signaling pathway is implicated in the downstream network of BCR-ABL and plays a role in CML leukemogenesis.[6][7] Nilotinib has been shown to down-regulate key genes in this pathway, including JAK2 and STAT5.[6][7]

  • MAPK/ERK Pathway: Nilotinib has been observed to stimulate the phosphorylation of ERK1/2 in myoblasts, suggesting a complex, cell-type dependent interaction with this pathway.[8]

  • PI3K/AKT Pathway: Similar to the ERK1/2 pathway, Nilotinib has been shown to induce AKT phosphorylation in certain cell types.[8]

The following diagram illustrates the central role of BCR-ABL in CML and the inhibitory effect of Nilotinib.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate BCR_ABL->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Phosphorylated_Substrate->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway Phosphorylated_Substrate->JAK_STAT PI3K_AKT PI3K-AKT Pathway Phosphorylated_Substrate->PI3K_AKT Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors JAK_STAT->Transcription_Factors PI3K_AKT->Transcription_Factors Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

BCR-ABL signaling and Nilotinib inhibition.

Kinase Selectivity Profile

While Nilotinib is highly selective for BCR-ABL, it also exhibits potent inhibitory activity against several other tyrosine kinases implicated in oncogenesis. This broader spectrum of activity may contribute to its therapeutic efficacy and also to its side-effect profile.

Kinase TargetIC50 (nM)Reference
BCR-ABL (wild-type)<30[9]
c-Kit-[1][3]
PDGFR (Platelet-Derived Growth Factor Receptor)-[1][3]
DDR1 (Discoidin Domain Receptor 1)1[10]
EphB4240[11]
c-Src4600 ± 520[11]
Lyn2700 ± 460[11]
Hck7500 ± 830[11]
Lck5200 ± 610[11]
Fyn>10000[11]
Fgr>10000[11]

Mechanisms of Resistance to Nilotinib

Despite the high efficacy of Nilotinib, resistance can emerge through various mechanisms, which can be broadly categorized as BCR-ABL dependent or BCR-ABL independent.

BCR-ABL Dependent Resistance
  • Point Mutations: Mutations in the BCR-ABL kinase domain can alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of Nilotinib. While Nilotinib is effective against many imatinib-resistant mutations, the T315I mutation remains a significant challenge.

  • Gene Amplification: Overexpression of the BCR-ABL gene can lead to increased levels of the oncoprotein, requiring higher concentrations of Nilotinib to achieve a therapeutic effect.[12]

BCR-ABL Independent Resistance
  • Drug Efflux: Nilotinib is a substrate for ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp) and ABCG2.[13][14] Overexpression of these transporters can lead to increased efflux of Nilotinib from the cell, reducing its intracellular concentration and efficacy.[13][14]

  • Activation of Alternative Signaling Pathways: Upregulation of other signaling pathways, such as those mediated by Src family kinases (e.g., Lyn), can bypass the BCR-ABL inhibition by Nilotinib and promote cell survival and proliferation.[12]

The following diagram illustrates the interplay of these resistance mechanisms.

Resistance_Mechanisms cluster_cell CML Cell Nilotinib_ext Nilotinib (extracellular) Nilotinib_int Nilotinib (intracellular) Nilotinib_ext->Nilotinib_int Influx BCR_ABL BCR-ABL Nilotinib_int->BCR_ABL Inhibits Efflux_Pump Drug Efflux Pump (e.g., P-gp) Nilotinib_int->Efflux_Pump Proliferation Cell Proliferation and Survival BCR_ABL->Proliferation Drives Efflux_Pump->Nilotinib_ext Efflux Alt_Pathway Alternative Signaling (e.g., Src kinases) Alt_Pathway->Proliferation Drives Resistance Resistance BCR_ABL_Mutation BCR-ABL Mutation BCR_ABL_Overexpression BCR-ABL Overexpression Efflux_Pump_Overexpression Efflux Pump Overexpression Alt_Pathway_Activation Alternative Pathway Activation BCR_ABL_Mutation->BCR_ABL Reduces Nilotinib binding affinity BCR_ABL_Overexpression->BCR_ABL Increases target level Efflux_Pump_Overexpression->Efflux_Pump Increases drug efflux Alt_Pathway_Activation->Alt_Pathway Bypasses BCR-ABL inhibition

Mechanisms of resistance to Nilotinib.

Experimental Protocols

In Vitro Kinase Activity Assay (Generic Protocol)

This protocol describes a general method for determining the IC50 of Nilotinib against a specific tyrosine kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Nilotinib (or other inhibitor)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of Nilotinib in DMSO and then in kinase assay buffer.

    • Add the diluted Nilotinib or vehicle control (DMSO) to the wells of the assay plate.

    • Add the kinase and peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each Nilotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram outlines the workflow for a typical kinase inhibitor assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Nilotinib) Start->Prepare_Reagents Dispense_Inhibitor Dispense Nilotinib (or vehicle) into assay plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add Kinase and Substrate Dispense_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Read_Plate Read Plate (e.g., Luminescence) Add_Detection_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Generalized workflow for a kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTS Assay)

This protocol provides a general method for assessing the anti-proliferative effect of Nilotinib on CML cell lines.

  • Reagents and Materials:

    • CML cell line (e.g., K562)

    • Cell culture medium (e.g., RPMI-1640 with FBS)

    • Nilotinib

    • MTS reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed the CML cells into the wells of a 96-well plate and incubate overnight.

    • Prepare serial dilutions of Nilotinib in the cell culture medium.

    • Treat the cells with the diluted Nilotinib or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add the MTS reagent to each well and incubate for a further 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percent inhibition of cell proliferation for each Nilotinib concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

Nilotinib is a potent and selective BCR-ABL tyrosine kinase inhibitor that represents a significant advancement in the treatment of CML. Its high affinity for the ATP-binding site of BCR-ABL allows for effective inhibition of downstream signaling pathways and circumvention of many imatinib-resistance mutations. A thorough understanding of its mechanism of action, kinase selectivity profile, and the molecular basis of resistance is crucial for its optimal clinical use and for the development of next-generation TKIs to overcome existing therapeutic challenges.

References

The Critical Role of Nilotinib-13C,d3 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards are fundamental to modern bioanalytical techniques, ensuring the accuracy and reliability of pharmacokinetic (PK) studies. This whitepaper delves into the specific and pivotal role of Nilotinib-13C,d3, a stable isotope-labeled analog of the tyrosine kinase inhibitor Nilotinib. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides the precision required for robust clinical and preclinical drug development.

The Imperative of Internal Standards in Pharmacokinetics

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critically dependent on the accurate quantification of the analyte in complex biological matrices such as plasma and serum. The inherent variability in sample preparation and the potential for matrix effects during LC-MS/MS analysis can significantly impact data quality. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these challenges.

This compound shares near-identical physicochemical properties with the parent drug, Nilotinib. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. By incorporating a known concentration of this compound into each sample, researchers can accurately normalize for any variations, leading to highly precise and accurate quantification of Nilotinib.

Core Application: Bioanalytical Quantification via LC-MS/MS

The primary role of this compound is as an internal standard in LC-MS/MS methods for the quantitative analysis of Nilotinib in biological samples. These assays are crucial for therapeutic drug monitoring (TDM) and for establishing the pharmacokinetic profile of Nilotinib in various patient populations.

Quantitative Pharmacokinetic Parameters of Nilotinib

The following table summarizes key pharmacokinetic parameters of Nilotinib obtained from studies that have employed robust bioanalytical methods, often utilizing stable isotope-labeled internal standards for precise quantification.

ParameterValuePopulationCitation
Time to Peak Concentration (Tmax) ~3 hoursHealthy Volunteers & CML Patients[1][2]
Elimination Half-life (t½) ~17 hoursHealthy Volunteers & CML Patients[3]
Metabolism Primarily via CYP3A4In vitro and clinical studies[1]
Bioavailability Increased with high-fat meals (up to 82%)Healthy Volunteers[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for extracting Nilotinib from plasma or serum involves protein precipitation.

  • To 200 µL of plasma or serum sample, add a precise volume of this compound internal standard solution.

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at high speed (e.g., 16,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile) is employed.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both Nilotinib and this compound. This provides high selectivity and sensitivity.

Visualizing the Workflow and Mechanism

Experimental Workflow for Nilotinib Quantification

The following diagram illustrates the typical workflow for the quantification of Nilotinib in a pharmacokinetic study using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Addition of this compound (Internal Standard) Sample->Add_IS Spiking Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Injection Quantification Quantification (Peak Area Ratio) LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for Nilotinib quantification.

Nilotinib's Mechanism of Action: BCR-ABL Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). The following diagram illustrates the signaling pathway and the point of inhibition by Nilotinib.

bcr_abl_pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Nilotinib Nilotinib Nilotinib->BCR_ABL Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis JAK_STAT->Survival PI3K_AKT->Survival

Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of Nilotinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for optimizing patient treatment strategies. The detailed experimental protocols and an understanding of Nilotinib's mechanism of action, as outlined in this guide, provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. The precision afforded by stable isotope-labeled internal standards like this compound will continue to be a cornerstone of pharmacokinetic research and personalized medicine.

References

Understanding the Isotopic Labeling of Nilotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the isotopic labeling of Nilotinib. This guide covers the synthesis, application, and analysis of isotopically labeled Nilotinib, with a focus on its use in metabolism, pharmacokinetics, and as an internal standard in quantitative assays.

Introduction to Nilotinib and Isotopic Labeling

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML). It functions by targeting the BCR-ABL fusion protein, the hallmark of CML. To thoroughly understand its fate in the body—how it is absorbed, distributed, metabolized, and excreted (ADME)—and to accurately quantify its concentration in biological samples, isotopically labeled versions of the molecule are indispensable tools.

Isotopic labeling involves the replacement of one or more atoms of a molecule with their corresponding isotopes. Common isotopes used in drug development include the radioactive isotope Carbon-14 (¹⁴C) and the stable isotopes Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These labeled compounds are chemically identical to the parent drug but can be distinguished by their mass or radioactivity, enabling precise tracking and quantification.

Applications of Isotopically Labeled Nilotinib

Metabolism and Pharmacokinetic Studies with ¹⁴C-Labeled Nilotinib

Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for ADME studies in drug development. A human ADME study with ¹⁴C-labeled Nilotinib has been conducted to elucidate its metabolic pathways and excretion routes. In this study, healthy subjects were administered a single oral dose of 200 mg of Nilotinib containing 50 µCi of [¹⁴C]-Nilotinib. Blood, plasma, urine, and feces were collected and analyzed to track the radioactivity.

The primary findings from this study revealed that Nilotinib is primarily eliminated through the feces (93.5% of the administered radioactivity), with minimal renal excretion. Unchanged Nilotinib was the major circulating component in human plasma.

Quantitative Bioanalysis using Stable Isotope Labeled Internal Standards

Stable isotope labeled (SIL) compounds, such as those containing deuterium (²H), ¹³C, or ¹⁵N, are crucial for quantitative bioanalysis by mass spectrometry (e.g., LC-MS/MS). They serve as ideal internal standards because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response. Commercially available SIL versions of Nilotinib include [¹³C₂,¹⁵N₂]-Nilotinib and deuterium-labeled analogs.

Quantitative Data on Nilotinib Metabolism and Pharmacokinetics

The following tables summarize key quantitative data from studies utilizing isotopically labeled Nilotinib.

Table 1: Major Circulating Components in Human Plasma after Oral Administration of [¹⁴C]-Nilotinib

ComponentMean % of Total Drug-Related AUC
Unchanged Nilotinib87.5 ± 9.2
Metabolite P41.64.7
Metabolite P36.12.5
Other Metabolites< 2.5 each

Table 2: Key Pharmacokinetic Parameters of Nilotinib in Humans

ParameterValueConditions
Tmax (Time to Peak Concentration) ~3 hoursSingle oral dose
Elimination Half-life (t½) ~17 hoursSingle oral dose
Bioavailability Increased by up to 82%With a high-fat meal
Plasma Protein Binding >97.5%In vitro
Systemic Clearance (CL) ~0.1 L/h/kgPredicted from preclinical data
Volume of Distribution (Vss) ~2.0 L/kgPredicted from preclinical data
Cmax (Maximum Concentration) 1,172 ng/mL300 mg twice daily, steady state
Cmin (Minimum Concentration) 1,158 ng/mL300 mg twice daily, steady state
AUC₀₋₂₄ (Area Under the Curve) 11,865 ng·h/mL300 mg twice daily, full PK cohort

Experimental Protocols

While specific, detailed proprietary protocols for the synthesis of isotopically labeled Nilotinib are not publicly available, the following sections outline the general methodologies for key experiments based on published literature.

General Approach to the Synthesis of Isotopically Labeled Nilotinib

The synthesis of isotopically labeled Nilotinib would follow one of the established synthetic routes for the unlabeled compound, incorporating the isotopic label at a strategic position. The choice of labeling position depends on the intended application and the desire for the label to be metabolically stable.

For ¹⁴C-labeling , a common strategy is to introduce a ¹⁴C-labeled precursor early in the synthesis. For Nilotinib, this could involve using a ¹⁴C-labeled aniline or benzoic acid derivative.

For stable isotope labeling (²H, ¹³C, ¹⁵N) , the labels can be introduced via several methods:

  • Deuterium (²H): H/D exchange reactions on the final molecule or a late-stage intermediate using D₂O under acidic, basic, or metal-catalyzed (e.g., Pd/C) conditions. Alternatively, deuterated reducing agents (e.g., NaBD₄) can be used.

  • Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): Incorporation of ¹³C- or ¹⁵N-containing building blocks, such as labeled cyanamide or aniline derivatives, into the synthetic scheme.

A plausible, though not explicitly detailed in literature, synthetic outline for [¹³C₂,¹⁵N₂]-Nilotinib could involve:

  • Synthesis of a ¹³C and ¹⁵N labeled guanidine precursor. This would likely involve the reaction of a suitable amine with [¹³C,¹⁵N₂]-cyanamide.

  • Condensation of the labeled guanidine precursor with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. This would form the pyrimidine ring of Nilotinib with the labels incorporated.

  • Final coupling reactions to complete the Nilotinib molecule, followed by purification, likely by chromatography.

Protocol for Human ADME Study with [¹⁴C]-Nilotinib
  • Subject Recruitment and Dosing: Recruit healthy volunteers who provide informed consent. Administer a single oral 200 mg dose of Nilotinib containing 50 µCi of [¹⁴C]-Nilotinib.

  • Sample Collection: Collect blood, plasma, urine, and feces at predetermined time points over a period of several days.

  • Radioactivity Measurement:

    • For liquid samples (plasma, urine), mix an aliquot with a scintillant and measure radioactivity using a liquid scintillation counter.

    • For solid samples (feces), homogenize, air-dry, solubilize, and then measure radioactivity.

  • Metabolite Profiling and Identification:

    • Separate metabolites in plasma, urine, and fecal extracts using High-Performance Liquid Chromatography (HPLC) with an in-line radioactivity detector.

    • Collect radioactive fractions and analyze them by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.

    • Where possible, confirm metabolite identity by co-elution with authentic, non-radiolabeled reference standards.

  • Data Analysis: Quantify the amount of unchanged Nilotinib and each metabolite as a percentage of the total radioactivity in each sample and calculate the area under the curve (AUC) for each component in plasma.

Protocol for Quantitative Analysis of Nilotinib in Plasma using LC-MS/MS with a Stable Isotope Labeled Internal Standard
  • Preparation of Standards and Quality Controls: Prepare a stock solution of Nilotinib and the stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N₂]-Nilotinib) in a suitable organic solvent. Prepare a series of calibration standards and quality control samples by spiking known amounts of Nilotinib into blank plasma.

  • Sample Preparation:

    • To a small volume of plasma sample (e.g., 100 µL), add a fixed amount of the internal standard solution.

    • Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 column).

    • Separate Nilotinib and the internal standard from other plasma components using a suitable mobile phase gradient.

    • Detect the parent and product ions of both Nilotinib and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of Nilotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations of Pathways and Workflows

Signaling Pathway of Nilotinib

Nilotinib_Signaling_Pathway cluster_cell CML Cell cluster_proliferation Cell Proliferation & Survival BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site pSubstrate Phosphorylated Substrate (e.g., STAT5, CrkL) pSubstrate->Proliferation Leads to pSubstrate->Apoptosis Leads to Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Nilotinib_Metabolism Nilotinib Nilotinib CYP3A4 CYP3A4 (Primary Enzyme) Nilotinib->CYP3A4 Metabolized by Excretion Fecal Excretion (>90%) Nilotinib->Excretion Unchanged Metabolites Oxidative Metabolites (e.g., P41.6, P36.1) CYP3A4->Metabolites Forms Metabolites->Excretion ADME_Workflow Dosing Oral Administration of [¹⁴C]-Nilotinib to Subjects Collection Collection of Blood, Urine, Feces Dosing->Collection Radioactivity Total Radioactivity Measurement (Liquid Scintillation Counting) Collection->Radioactivity Extraction Extraction of Drug and Metabolites Collection->Extraction Separation HPLC Separation with Radioactivity Detection Extraction->Separation Identification LC-MS/MS for Structural Identification of Metabolites Separation->Identification Quantification Quantification of Nilotinib and Metabolites Identification->Quantification

The Application of Nilotinib-13C,d3 in In Vitro Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a potent second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML). Its high affinity and selectivity for the BCR-ABL kinase have made it a critical therapeutic agent. To facilitate rigorous preclinical and clinical research, stable isotope-labeled versions of nilotinib, such as Nilotinib-13C,d3, have been developed. This technical guide provides an in-depth overview of the core applications of this compound in in vitro cancer cell line studies, focusing on its primary role in bioanalytical quantification and the broader context of nilotinib's effects on cancer cells. While the direct use of this compound as a metabolic tracer in cancer cell lines is not extensively documented in current literature, its function as an internal standard is pivotal for accurately assessing the intracellular concentration and metabolic fate of its unlabeled counterpart.

Core Application: Bioanalytical Quantification

The principal application of this compound in in vitro cancer research is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of nilotinib. The stable isotope labeling imparts a mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal tool for precise and accurate measurement in complex biological matrices like cell lysates.

Experimental Protocol: Quantification of Intracellular Nilotinib

This protocol outlines a general procedure for the extraction and quantification of nilotinib from cancer cell lines using this compound as an internal standard.

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., K562, a CML cell line) in appropriate media and conditions.

  • Treat cells with the desired concentrations of unlabeled nilotinib for the specified duration.

2. Cell Lysis and Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Add a known concentration of this compound (internal standard) to the cell lysate.

  • Precipitate proteins using a solvent like acetonitrile.

  • Centrifuge to pellet the protein precipitate and collect the supernatant containing nilotinib and the internal standard.

3. LC-MS/MS Analysis:

  • Inject the supernatant into an LC-MS/MS system.

  • Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both nilotinib and this compound.

  • Quantification: The concentration of nilotinib in the sample is determined by comparing the peak area ratio of nilotinib to that of the known concentration of the this compound internal standard.

In Vitro Effects of Nilotinib on Cancer Cell Lines

Understanding the biological effects of nilotinib is the primary motivation for its quantification in cancer cells. The following sections detail key in vitro studies and the signaling pathways affected by nilotinib.

Mechanism of Action and Signaling Pathways

Nilotinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, which is constitutively active in CML and some cases of acute lymphoblastic leukemia (ALL)[1]. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival. Beyond BCR-ABL, nilotinib also targets other kinases such as KIT, PDGFR, DDR1, and LCK, extending its potential therapeutic applications to other cancers like gastrointestinal stromal tumors (GIST)[2][3][4].

Nilotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/SOS Grb2/SOS BCR-ABL->Grb2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 KIT/PDGFR KIT/PDGFR DDR1 DDR1 BCR BCR DDR1->BCR Nilotinib Nilotinib Nilotinib->BCR-ABL Nilotinib->KIT/PDGFR Nilotinib->DDR1 RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation BCR->Survival

Caption: Simplified signaling pathways inhibited by Nilotinib.
Quantitative Data from In Vitro Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) of nilotinib in various cancer cell lines.

Cell LineCancer TypeTarget KinaseIC50 (nM)Reference
K562Chronic Myeloid LeukemiaBCR-ABL≤12[5]
KU-812Chronic Myeloid LeukemiaBCR-ABL≤12[5]
Ba/F3 p210Murine Pro-B cellsBCR-ABL≤12[5]
EoL-1Eosinophilic LeukemiaFIP1L1-PDGFRα0.144[5]
GIST882Gastrointestinal Stromal TumorKIT108[4]
A375PMalignant Melanoma-Varies[6]

Key Experimental Protocols for In Vitro Evaluation of Nilotinib

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of nilotinib on cell proliferation and viability.

Protocol Outline:

  • Seed cells in a 96-well plate at a predetermined density.

  • After cell adherence (for adherent cells), treat with a range of nilotinib concentrations.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[7]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Nilotinib A->B C Incubate (24-72h) B->C D Add MTT/MTS Reagent C->D E Incubate (1-4h) D->E F Add Solubilizer (MTT) E->F for MTT G Read Absorbance E->G F->G H Calculate IC50 G->H

Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis induced by nilotinib.

Protocol Outline:

  • Treat cells with nilotinib for the desired time.

  • Harvest the cells (including floating cells for adherent lines).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like propidium iodide (PI).

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of nilotinib on cell cycle progression.

Protocol Outline:

  • Treat cells with nilotinib for a specified duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol.

  • Wash the fixed cells and treat with RNase A to remove RNA.

  • Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

Western Blotting for Signaling Protein Phosphorylation

This technique is used to assess the inhibition of kinase activity by measuring the phosphorylation status of target proteins and their downstream effectors.

Protocol Outline:

  • Treat cells with nilotinib for various times and concentrations.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-BCR-ABL, BCR-ABL, p-CrkL, CrkL).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]

Conclusion

This compound is an indispensable tool for the accurate quantification of nilotinib in in vitro cancer cell line studies. Its use as an internal standard in LC-MS/MS analysis provides the precise data necessary to correlate intracellular drug concentrations with the observed biological effects. While its application as a direct metabolic tracer is not well-established, the wealth of data on the effects of unlabeled nilotinib on cancer cell signaling, proliferation, and survival underscores the importance of such quantitative measurements. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists in the field of oncology drug development to effectively utilize this compound in their in vitro investigations.

References

exploratory studies on Nilotinib metabolism using labeled compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies on the metabolism of Nilotinib, a potent tyrosine kinase inhibitor, with a focus on investigations utilizing radiolabeled compounds. By elucidating the biotransformation pathways, distribution, and excretion of Nilotinib, these studies are fundamental to understanding its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body.

Quantitative Analysis of Nilotinib and its Metabolites

Studies employing ¹⁴C-labeled Nilotinib have been instrumental in quantifying the drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans. Following oral administration, Nilotinib is the principal circulating entity in plasma, underscoring its relative stability in the systemic circulation.

Table 1: Distribution of Radioactivity in Plasma Following a Single Oral Dose of [¹⁴C]-Nilotinib in Healthy Male Volunteers
AnalyteMean % of Total [¹⁴C] AUC₀₋₂₄ hr (± SD)
Unchanged Nilotinib87.5 (± 9.2)
Metabolites12.5

Data derived from a human absorption, distribution, metabolism, and excretion (ADME) study.

The primary route of elimination for Nilotinib and its metabolites is through the feces. This pathway accounts for the vast majority of the administered radioactive dose, with minimal renal excretion observed.

Table 2: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Nilotinib in Healthy Male Volunteers
Excretion RouteMean % of Administered Radioactive Dose Recovered (over 7 days)
Feces>90%
Urine<2%

Findings from a human mass balance study.

Metabolic Pathways of Nilotinib

The biotransformation of Nilotinib is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8.[1] The metabolic processes predominantly involve oxidation and hydroxylation reactions, leading to the formation of several metabolites, none of which are considered to contribute significantly to the pharmacological activity of the parent drug.[1]

The main metabolic pathways identified include:

  • Hydroxylation of the methyl group on the phenyl ring.

  • N-oxidation of the pyridine and imidazole rings.

  • Oxidation leading to the formation of a carboxylic acid derivative.

  • Cleavage of the amide bond (a minor pathway).

At least 20 minor metabolites have been detected, though their plasma concentrations are low.

Nilotinib_Metabolism cluster_CYP3A4 CYP3A4-mediated Oxidation & Hydroxylation cluster_Excretion Excretion Nilotinib Nilotinib M1 Hydroxylated Metabolite (Methyl Group) Nilotinib->M1 M2 N-oxide Metabolites (Pyridine/Imidazole) Nilotinib->M2 M3 Carboxylic Acid Metabolite Nilotinib->M3 M_minor Other Minor Metabolites Nilotinib->M_minor Feces Feces (>90%) Nilotinib->Feces Unchanged Drug M1->Feces M2->Feces M3->Feces M_minor->Feces Urine Urine (<2%)

Caption: Metabolic pathways of Nilotinib.

Experimental Protocols

The following sections detail the methodologies employed in key exploratory studies on Nilotinib metabolism.

Human ADME Study with [¹⁴C]-Nilotinib

This study is designed to characterize the absorption, metabolism, and excretion of Nilotinib in healthy subjects.

3.1.1. Radiolabeling

  • Isotope: Carbon-14 (¹⁴C)

  • Labeling Position: The position of the ¹⁴C label is strategically selected on a metabolically stable part of the Nilotinib molecule to ensure the tracer remains with the core structure throughout its biotransformation.

3.1.2. Study Design

  • Subject Recruitment: Healthy male volunteers are enrolled after providing informed consent.

  • Dosing: A single oral dose of [¹⁴C]-Nilotinib is administered. For example, two 200 mg capsules with a specific radioactivity of 25 µCi/mg.[2]

  • Sample Collection: Blood, urine, and feces are collected at predefined intervals over a period of at least 7 days to capture the majority of the excreted radioactivity.

  • Sample Analysis:

    • Total Radioactivity Measurement: Radioactivity in plasma, urine, and feces is quantified using liquid scintillation counting (LSC).

    • Metabolite Profiling: Plasma, urine, and fecal homogenates are analyzed by high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify Nilotinib and its metabolites.

    • Metabolite Identification: The structural elucidation of metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ADME_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sample Collection Phase cluster_Analysis Analytical Phase Dosing Oral Administration of [¹⁴C]-Nilotinib Blood Blood Samples Dosing->Blood Urine Urine Samples Dosing->Urine Feces Feces Samples Dosing->Feces LSC Total Radioactivity Quantification (LSC) Blood->LSC HPLC Metabolite Profiling (HPLC-Radiodetector) Blood->HPLC LCMS Metabolite Identification (LC-MS/MS) Blood->LCMS Urine->LSC Urine->HPLC Urine->LCMS Feces->LSC Feces->HPLC Feces->LCMS

Caption: Experimental workflow for a human ADME study.
In Vitro Metabolism Studies

These studies are conducted to identify the enzymes responsible for Nilotinib metabolism.

3.2.1. Materials

  • Human liver microsomes (HLMs)

  • Recombinant human cytochrome P450 enzymes (e.g., rCYP3A4, rCYP2C8)

  • NADPH regenerating system

  • Nilotinib

3.2.2. Incubation

  • Nilotinib is incubated with HLMs or individual recombinant CYP enzymes in the presence of an NADPH regenerating system.

  • Control incubations are performed without the NADPH regenerating system to account for non-enzymatic degradation.

  • The reactions are terminated at specific time points by adding a quenching solvent (e.g., acetonitrile).

3.2.3. Analysis

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • By comparing the metabolic profile in HLMs to that produced by individual recombinant enzymes, the primary metabolizing enzymes can be identified.

Conclusion

Exploratory studies utilizing labeled compounds have been pivotal in defining the metabolic fate of Nilotinib. The comprehensive data gathered from these investigations confirm that Nilotinib is primarily cleared through CYP3A4-mediated metabolism and subsequent fecal excretion. The parent drug remains the major circulating component, and its metabolites are pharmacologically inactive. This detailed understanding of Nilotinib's ADME properties is essential for guiding its clinical use, particularly in managing potential drug interactions and ensuring patient safety and efficacy.

References

The Application of Stable Isotope-Labeled Nilotinib in Basic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research applications of stable isotope-labeled Nilotinib. It is designed to be a valuable resource for researchers and scientists involved in drug development, offering detailed insights into experimental design and data interpretation.

Introduction to Nilotinib and Stable Isotope Labeling

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML).[1][2] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemic cells.[1][2] Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptors (PDGFRs).

Stable isotope labeling is a powerful technique in which a non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), is incorporated into a molecule of interest. This labeling allows researchers to differentiate the labeled molecule from its endogenous, unlabeled counterparts using mass spectrometry (MS). The use of stable isotope-labeled compounds, such as [¹³C₂,¹⁵N₂]-Nilotinib or Nilotinib-¹³C,d₃, has become indispensable in various stages of drug research and development.

Mechanism of Action: Nilotinib's Impact on Key Signaling Pathways

Nilotinib exerts its therapeutic effects by inhibiting the kinase activity of several key proteins involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.

BCR-ABL Signaling Pathway

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene. The resulting BCR-ABL protein has constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Nilotinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and preventing its phosphorylation of downstream substrates.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus placeholder BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Nilotinib Nilotinib Nilotinib->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Increased) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibited) AKT->Apoptosis mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

BCR-ABL Signaling Pathway and Nilotinib Inhibition
c-KIT and PDGFR Signaling Pathways

Nilotinib also inhibits the receptor tyrosine kinases c-KIT and PDGFR. Mutations in these receptors can lead to their constitutive activation and are implicated in various cancers. By blocking the ATP-binding sites of these kinases, Nilotinib can halt the downstream signaling cascades that promote tumor growth and survival.

cKIT_PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT_PDGFR c-KIT / PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cKIT_PDGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cKIT_PDGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway cKIT_PDGFR->JAK_STAT Nilotinib Nilotinib Nilotinib->cKIT_PDGFR Cell_Responses Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT->Cell_Responses JAK_STAT->Cell_Responses

c-KIT/PDGFR Signaling and Nilotinib Inhibition

Applications of Stable Isotope-Labeled Nilotinib

Stable isotope-labeled Nilotinib serves as a critical tool in several areas of basic and preclinical research.

Metabolic Profiling and Metabolite Identification

Understanding the metabolic fate of a drug is crucial for assessing its safety and efficacy. Stable isotope-labeled Nilotinib can be used in in vitro and in vivo systems to trace its metabolic pathways. By comparing the mass spectra of samples from dosed and undosed systems, researchers can distinguish drug-related metabolites from endogenous molecules. The mass shift between the labeled parent drug and its metabolites provides information about the number of labeled atoms retained, aiding in structural elucidation.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Incubation Incubate Labeled Nilotinib with Liver Microsomes/Hepatocytes Extraction Extract Analytes Incubation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing: Peak Picking & Alignment LC_MS->Data_Processing Metabolite_Detection Detect Isotope Patterns of Potential Metabolites Data_Processing->Metabolite_Detection MS_Fragmentation Acquire MS/MS Spectra Metabolite_Detection->MS_Fragmentation Structure_Elucidation Elucidate Metabolite Structures MS_Fragmentation->Structure_Elucidation

Workflow for Metabolite Identification
Pharmacokinetic (PK) Studies

Stable isotope-labeled Nilotinib is widely used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. Co-administration of a labeled intravenous microdose with an unlabeled oral dose allows for the simultaneous determination of absolute bioavailability without a washout period.

Internal Standard for Quantitative Bioanalysis

The most common application of stable isotope-labeled Nilotinib is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and experiences similar matrix effects during ionization, but is distinguishable by its mass. A stable isotope-labeled version of the analyte is the "gold standard" for an internal standard as it has nearly identical physicochemical properties to the unlabeled analyte. This allows for accurate and precise quantification of Nilotinib in complex biological matrices such as plasma and serum.

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Spike_IS Spike Biological Sample with Labeled Nilotinib (IS) Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Quantitative Bioanalysis Workflow

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing stable isotope-labeled Nilotinib for pharmacokinetic analysis and bioanalytical method validation.

Table 1: Human Pharmacokinetic Parameters of Nilotinib

DoseCₘₐₓ (ng/mL)AUC₀₋₁₂ (ng·h/mL)t₁/₂ (h)Reference
300 mg BID1,36011,865~17[1]
400 mg BID1,59513,656~17[1]

Cₘₐₓ: Maximum plasma concentration; AUC₀₋₁₂: Area under the plasma concentration-time curve from 0 to 12 hours; t₁/₂: Half-life; BID: Twice daily.

Table 2: LC-MS/MS Method Validation Parameters for Nilotinib Quantification

ParameterRange/ValueReference
Linearity Range (ng/mL)2.5 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL)2.5
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)± 15%
Extraction Recovery> 85%

%CV: Percent coefficient of variation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled Nilotinib.

Protocol for Quantitative Analysis of Nilotinib in Human Plasma using LC-MS/MS

This protocol describes a typical method for the quantification of Nilotinib in human plasma using a stable isotope-labeled internal standard.

5.1.1. Materials and Reagents

  • Nilotinib analytical standard

  • Stable isotope-labeled Nilotinib (e.g., [¹³C₂,¹⁵N₂]-Nilotinib) as internal standard (IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

5.1.2. Preparation of Standards and Quality Controls

  • Prepare stock solutions of Nilotinib and the IS in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions of Nilotinib by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a working solution of the IS at a suitable concentration.

  • Prepare calibration standards by spiking blank human plasma with the Nilotinib working solutions.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

5.1.3. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Nilotinib and the IS from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Nilotinib transition: m/z 530.2 → [fragment ion m/z]

    • Labeled-Nilotinib (IS) transition: m/z [parent ion m/z] → [fragment ion m/z] (dependent on the specific isotope label)

5.1.5. Data Analysis

  • Integrate the peak areas for Nilotinib and the IS.

  • Calculate the ratio of the peak area of Nilotinib to the peak area of the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Nilotinib in the QC and unknown samples from the calibration curve.

Protocol for In Vitro Metabolic Profiling of Nilotinib in Human Liver Microsomes

This protocol outlines a general procedure for identifying the metabolites of Nilotinib using a stable isotope-labeled compound and human liver microsomes (HLMs).

5.2.1. Materials and Reagents

  • Stable isotope-labeled Nilotinib

  • Unlabeled Nilotinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

5.2.2. Incubation Procedure

  • Prepare a solution of labeled Nilotinib in a minimal amount of organic solvent (e.g., DMSO) and dilute with phosphate buffer to the desired final concentration (e.g., 1 µM). The final organic solvent concentration should be low (<1%).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the labeled Nilotinib solution to the pre-warmed HLM mixture.

  • Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

  • Prepare control incubations:

    • No NADPH: to assess non-CYP450 mediated metabolism.

    • No HLMs: to assess chemical stability.

    • Time zero: to serve as a baseline.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

5.2.3. LC-MS/MS Analysis for Metabolite Identification

  • LC System and Column: As described in section 5.1.4, with a gradient optimized for separating potential metabolites.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Data Acquisition:

    • Full Scan MS: To detect all ions present in the sample.

    • Data-Dependent MS/MS (or IDA/DDA): To automatically trigger fragmentation of the most abundant ions detected in the full scan, providing structural information.

5.2.4. Data Analysis

  • Process the LC-MS data using metabolite identification software.

  • Search for ion pairs that correspond to the unlabeled and labeled forms of potential metabolites. The mass difference between the pairs will depend on the specific isotope label used.

  • Analyze the MS/MS fragmentation patterns of the potential metabolites to elucidate their structures. The fragmentation of the labeled metabolites can provide valuable information on which part of the molecule has been modified.

  • Compare the retention times and fragmentation patterns with those of synthesized reference standards, if available, for confirmation.

Conclusion

Stable isotope-labeled Nilotinib is an invaluable tool in modern drug research, enabling precise and accurate quantification, detailed metabolic profiling, and sophisticated pharmacokinetic studies. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists to design and execute robust experiments, ultimately contributing to a deeper understanding of Nilotinib's pharmacology and facilitating the development of improved therapeutic strategies.

References

A Technical Guide to Nilotinib-13C,d3: Suppliers, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nilotinib-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor Nilotinib in various biological matrices. This document outlines key suppliers, available purity information, and detailed analytical methodologies for its use in research and development.

Introduction to Nilotinib

Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor.[1][2][3] It is a second-generation therapeutic agent primarily used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant or intolerant to imatinib.[2][3] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl oncoprotein, thereby inhibiting its kinase activity and downstream signaling pathways that lead to cell proliferation and survival.[1][3]

This compound: The Internal Standard of Choice

Accurate bioanalysis of Nilotinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays. The incorporation of one carbon-13 atom and three deuterium atoms introduces a known mass shift without significantly altering the physicochemical properties of the molecule, allowing for precise and accurate quantification by correcting for matrix effects and variations in sample processing.

Suppliers of this compound

Several reputable suppliers provide this compound for research purposes. The following table summarizes key information from prominent vendors. Purity and detailed specifications are typically provided on lot-specific Certificates of Analysis (CoA), which should be requested from the supplier.

SupplierProduct NameCAS NumberMolecular FormulaNotes
MedChemExpress This compound1261398-62-2C₂₇¹³CH₁₉D₃F₃N₇OLabeled Nilotinib. Certificate of Analysis available.
Santa Cruz Biotechnology Nilotinib-d31215678-43-5C₂₈H₁₉D₃F₃N₇OLabeled Nilotinib analog. Certificate of Analysis available for lot-specific data.
Simson Pharma Limited Nilotinib D31215678-43-5C₂₈H₁₉D₃F₃N₇OAccompanied by a Certificate of Analysis.
CD Biosynsis Nilotinib-d3--Provides high-quality Nilotinib-d3 for research and development.
Alentris Research Pvt. Ltd. Nilotinib D3-C₂₈H₁₉D₃F₃N₇ODetailed chemical name provided.

Purity and Quality Control

While specific Certificates of Analysis for this compound are proprietary to the suppliers and lot-specific, the general quality of research-grade Nilotinib provides an expectation of high purity. For instance, a Certificate of Analysis for unlabeled Nilotinib from AbMole BioScience indicates a purity of 99.88% as determined by High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Researchers should always request a lot-specific Certificate of Analysis from the supplier to obtain precise data on purity, isotopic enrichment, and any identified impurities.

Table of Typical Analytical Specifications (based on unlabeled Nilotinib CoA):

ParameterSpecificationMethod
Purity ≥99%HPLC
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Isotopic Enrichment >98% (for each labeled position)Mass Spectrometry
Appearance White to off-white solidVisual

Experimental Protocol: Quantification of Nilotinib using this compound by RP-HPLC

The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method adapted from published literature for the analysis of Nilotinib.[2][3] This method can be optimized for the simultaneous detection of Nilotinib and its stable isotope-labeled internal standard, this compound, when coupled with a mass spectrometer detector.

Objective: To provide a robust and reproducible method for the quantification of Nilotinib in a given matrix.

Materials and Reagents:

  • Nilotinib reference standard

  • This compound (as internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphate buffer or Formic acid/Ammonium acetate for mobile phase modification

  • Biological matrix (e.g., plasma, tissue homogenate)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.

  • A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • A detector, preferably a tandem mass spectrometer (MS/MS) for high sensitivity and specificity. A UV detector set at approximately 260 nm can also be used for higher concentrations.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Phenomenex, Waters, Agilent)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection MS/MS with Electrospray Ionization (ESI) in positive mode.

Sample Preparation (Protein Precipitation):

  • Thaw biological samples (e.g., plasma) on ice.

  • To 100 µL of the sample, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of Nilotinib to this compound against the concentration of the Nilotinib standards.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of Nilotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Nilotinib Signaling Pathway and Experimental Workflow

The primary mechanism of action of Nilotinib is the inhibition of the Bcr-Abl tyrosine kinase. The following diagrams illustrate this signaling pathway and a typical experimental workflow for quantifying Nilotinib.

Nilotinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL inhibits Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Quantification Data Processing & Quantification Analysis->Quantification

References

Methodological & Application

Revolutionizing Nilotinib Bioanalysis: A Validated LC-MS/MS Method Using Nilotinib-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nilotinib in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Nilotinib-¹³C,d₃, is employed. The described method involves a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a C18 reverse-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization mode with multiple reaction monitoring (MRM). This method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Nilotinib.

Introduction

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2] Therapeutic drug monitoring of Nilotinib is crucial to optimize treatment efficacy and minimize dose-related toxicities.[3] LC-MS/MS has emerged as the preferred analytical technique for the quantification of Nilotinib in biological matrices due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as Nilotinib-¹³C,d₃, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Nilotinib quantification in human plasma using Nilotinib-¹³C,d₃.

Experimental Protocols

Materials and Reagents
  • Nilotinib hydrochloride monohydrate (Reference Standard)

  • Nilotinib-¹³C,d₃ (Internal Standard)

  • Acetonitrile (HPLC Grade)[1]

  • Methanol (HPLC Grade)[1]

  • Formic Acid (LC-MS Grade)[1]

  • Water, purified (18.2 MΩ·cm)[1]

  • Control Human Plasma[1]

Preparation of Stock and Working Solutions
  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nilotinib hydrochloride monohydrate in methanol to achieve a final concentration of 1 mg/mL.

  • Nilotinib-¹³C,d₃ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Nilotinib-¹³C,d₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Nilotinib-¹³C,d₃ internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system is used for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120°C[4]
Desolvation Temp. 350°C[4]
Capillary Voltage 3.5 kV
Cone Voltage Optimized for Nilotinib and IS (e.g., 50 V)[4]
Collision Energy Optimized for each transition (e.g., 30 V)[4]

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nilotinib 530.2289.1
Nilotinib-¹³C,d₃ 534.2292.1

Method Validation Summary

The developed LC-MS/MS method was rigorously validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The key performance characteristics are summarized below.

Table 4: Method Validation Results

ParameterResult
Linearity Range 5 - 5000 ng/mL (r² > 0.99)[1]
Lower Limit of Quant. 5 ng/mL
Intra-day Precision < 15% CV
Inter-day Precision < 15% CV
Accuracy 85-115% of nominal concentration
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add IS (Nilotinib-¹³C,d₃) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nilotinib calibration->quantification

References

Application Note: Quantification of Nilotinib in Human Plasma by LC-MS/MS Using Nilotinib-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilotinib (marketed as Tasigna™) is a potent and selective BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Therapeutic drug monitoring (TDM) of nilotinib is crucial to optimize treatment efficacy and minimize toxicity, as significant interindividual pharmacokinetic variability has been observed.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nilotinib in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Nilotinib-¹³C,d₃, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[4][5]

Nilotinib specifically targets the ATP-binding site of the BCR-ABL protein, inhibiting its tyrosine kinase activity.[1][2] This action blocks downstream signaling pathways that lead to cell proliferation and promotes apoptosis in cancer cells.[2][6]

Experimental Protocols

This section details the complete protocol for the quantification of nilotinib in human plasma.

Materials and Reagents

  • Nilotinib standard

  • Nilotinib-¹³C,d₃ (Internal Standard, IS)

  • Acetonitrile (Optima grade)

  • Methanol (Optima grade)

  • Formic acid

  • Purified water (18.2 MΩ·cm)

  • Control human plasma

Preparation of Stock and Working Solutions

  • Nilotinib Stock Solution (0.5 mg/mL): Dissolve nilotinib in a 50:50 (v/v) mixture of acetonitrile and water. Store at 4°C in the dark.[7]

  • Nilotinib-¹³C,d₃ Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare in methanol.

  • Nilotinib Working Solutions: Prepare by serially diluting the stock solution with 50:50 (v/v) acetonitrile and water to achieve concentrations for calibration standards and quality control (QC) samples.[7]

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile and water.[7]

Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample (standard, QC, or unknown).

  • Add 10 µL of the 500 ng/mL internal standard working solution (resulting in a final concentration of 25 ng/mL).[7]

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.[7]

  • Centrifuge at 16,000 × g for 6 minutes at room temperature.[7]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[7]

  • Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol and water.[7]

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[7]

LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Hydro-Synergi column or equivalent C18 column.[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[7]

    • Flow Rate: 0.2 mL/min.[7]

    • Injection Volume: 5 µL.[7]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[7]

    • Monitored Transitions:

      • Nilotinib: m/z 530.4 → 289.5[7][8]

      • Nilotinib-¹³C,d₃ (IS): The exact transition will depend on the labeling pattern, but for a similar labeled standard ([C¹³₂,N¹⁵₂]-nilotinib), the precursor ion is m/z 534.4.[7] The product ion would likely be similar to the unlabeled compound.

    • Key MS Parameters:

      • Capillary Voltage: 4.0 kV[7]

      • Cone Voltage: 60 V[7]

      • Probe Temperature: 400°C[7]

Calibration Curve and Quality Control Samples

  • Calibration Standards: Prepare by spiking drug-free human plasma with nilotinib working solutions to achieve final concentrations ranging from 5 to 5000 ng/mL (e.g., 5, 10, 30, 100, 300, 1000, 3000, and 5000 ng/mL).[7]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 250, 900, and 5000 ng/mL).[3]

Data Presentation

The performance of the method is summarized in the following tables.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 5 - 5000 ng/mL[7]
Regression Model Linear, weighted by 1/y²
Correlation Coefficient (r²) > 0.99[3][9]

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7] |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (%)
LLOQ 5 < 7.8% < 5.6% 92.1% - 109.5%
Low QC ~30 < 7.8% < 5.6% 92.1% - 109.5%
Medium QC ~300 < 7.8% < 5.6% 92.1% - 109.5%
High QC ~3000 < 7.8% < 5.6% 92.1% - 109.5%

Data derived from a representative study and should be validated in-house.[7]

Table 3: Stability Data

Stability Condition Duration Stability (% of Nominal)
Room Temperature (in plasma) 4 hours Within acceptable limits
Reconstituted in Autosampler (4°C) 72 hours 98.9% - 102.6% (as analyte/IS ratio)[7]

The use of an isotope-labeled internal standard is crucial for maintaining accuracy over long autosampler run times, as it effectively corrects for any degradation of the analyte.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Human Plasma add_is Add 10 µL Nilotinib-¹³C,d₃ IS plasma->add_is add_acn Add 1 mL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (16,000 x g, 6 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 37°C) supernatant->evaporate reconstitute Reconstitute in 100 µL MeOH:H₂O evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify

Caption: Experimental workflow for Nilotinib quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR/c-Kit BCR_ABL BCR-ABL Fusion Protein ADP ADP BCR_ABL->ADP Substrate_P Substrate-P BCR_ABL->Substrate_P Kinase Activity Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Substrate Substrate Substrate->BCR_ABL Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK) Substrate_P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Nilotinib mechanism of action on BCR-ABL signaling.

References

Application Notes and Protocols for Nilotinib Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that is highly effective in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL fusion protein, the product of the Philadelphia chromosome, which is characteristic of CML.[2] The continuous activity of the BCR-ABL tyrosine kinase leads to uncontrolled cell proliferation and is a hallmark of the disease.[2] Nilotinib binds to the ATP-binding site of the BCR-ABL protein, inhibiting its kinase activity and subsequently blocking downstream signaling pathways that promote cancer cell growth and survival.[1][2] Given the variability in patient pharmacokinetics and the potential for drug-drug interactions, therapeutic drug monitoring (TDM) of Nilotinib is crucial to optimize treatment efficacy and minimize toxicity.

Accurate quantification of Nilotinib in biological matrices such as plasma, serum, and tissue is fundamental for TDM and pharmacokinetic studies. This document provides detailed application notes and protocols for the sample preparation of Nilotinib for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

Signaling Pathway of Nilotinib's Mechanism of Action

Nilotinib's primary mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase. This inhibition blocks downstream signaling pathways, including the RAS/MAPK and STAT pathways, which are crucial for cell proliferation and survival.

Nilotinib_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Active Tyrosine Kinase) ADP ADP BCR_ABL->ADP Phosphorylated_Substrate Phosphorylated Substrate Protein BCR_ABL->Phosphorylated_Substrate Phosphorylation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Apoptosis Apoptosis Nilotinib->Apoptosis ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL RAS RAS Phosphorylated_Substrate->RAS STAT STAT Pathway Phosphorylated_Substrate->STAT MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation STAT->Proliferation

Caption: Nilotinib inhibits BCR-ABL kinase, blocking downstream proliferation pathways.

Sample Preparation Methodologies

The choice of sample preparation method is critical for accurate and reproducible quantification of Nilotinib. The primary goals are to remove proteins and other interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Logical Workflow for Method Selection

The selection of a sample preparation method often involves a trade-off between simplicity, cost, and the need for sample purity. The following diagram illustrates a logical workflow for choosing an appropriate technique.

Method_Selection_Workflow Start Start: Need to quantify Nilotinib High_Throughput High-Throughput Screening? Start->High_Throughput Low_Concentration Very Low Concentrations? High_Throughput->Low_Concentration No PPT Protein Precipitation (PPT) - Simple, fast, inexpensive - May have matrix effects High_Throughput->PPT Yes Matrix_Effects Significant Matrix Effects? Low_Concentration->Matrix_Effects No SPE Solid-Phase Extraction (SPE) - Cleanest extract - High recovery, can be automated Low_Concentration->SPE Yes Matrix_Effects->PPT No LLE Liquid-Liquid Extraction (LLE) - Cleaner extract than PPT - Can be labor-intensive Matrix_Effects->LLE Yes

Caption: A decision tree for selecting a Nilotinib sample preparation method.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Nilotinib sample preparation and quantification.

Table 1: Protein Precipitation (PPT) Method Performance

ParameterMatrixPrecipitating AgentRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)Reference
RecoveryPlasmaAcetonitrile≥65.1125 - 7000125[3][4]
LinearityPlasma/SerumAcetonitrile-5 - 50005[5]
LLOQPlasmaAcetonitrile-50 - 500050[6]

Table 2: Liquid-Liquid Extraction (LLE) Method Performance

ParameterMatrixExtraction SolventRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)Reference
LinearityPlasmaEthyl Acetate-2.4 - 47002.4[7][8]

Table 3: Solid-Phase Extraction (SPE) Method Performance

ParameterMatrixSPE CartridgeRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)Reference
RecoveryPlasmaOasis HLB72 - 7810 - 500010[9]
RecoveryPlasmaOasis HLB98.2 - 107.7--[10]
RecoverySerumNot Specified80.7 - 86.1100 - 500016[11]
RecoveryPlasmaMIL-101(Fe) (D-µ-SPE)89.18 - 91.530.25 - 5.00 µg/mL-[12]
RecoveryPlasmaMIL-53(Al) (D-µ-SPE)91.22 - 97.350.25 - 5.00 µg/mL-[12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from methods utilizing acetonitrile for protein precipitation.[3][4][5]

Materials:

  • Biological matrix (e.g., human plasma)

  • Nilotinib standard solutions

  • Internal Standard (IS) working solution (e.g., Rilpivirine or isotope-labeled Nilotinib)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase or methanol:water mixture)

Procedure:

  • Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1 mL of cold acetonitrile to the tube.

  • Vortex mix the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 16,000 x g for 6 minutes at room temperature to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC-UV.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on methods using Oasis HLB cartridges.[9][10]

Materials:

  • Biological matrix (e.g., human plasma)

  • Nilotinib standard solutions

  • Internal Standard (IS) working solution (e.g., Dasatinib)

  • SPE cartridges (e.g., Oasis HLB, 1 mL, 30 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water or a weak organic solvent mixture)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Vortex mixer

  • Centrifuge (for initial sample processing)

  • SPE manifold

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: Centrifuge the plasma sample at 1,900 x g for 15 minutes.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.

  • Sample Loading: Load 100 µL of the pre-treated plasma sample onto the conditioned and equilibrated cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution: Elute Nilotinib and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow Diagram (SPE)

SPE_Workflow cluster_spe Solid-Phase Extraction Start Start: Plasma Sample Pre_treatment Sample Pre-treatment (Centrifugation) Start->Pre_treatment Loading 3. Sample Loading Pre_treatment->Loading Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Water) Loading->Washing Elution 5. Elution (Methanol) Washing->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Caption: Step-by-step workflow for Solid-Phase Extraction of Nilotinib.

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate quantification of Nilotinib in biological matrices. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, though it may be susceptible to matrix effects. Liquid-liquid extraction provides a cleaner sample, while solid-phase extraction yields the highest purity and recovery, making it ideal for sensitive assays. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for Nilotinib, ultimately contributing to improved therapeutic drug monitoring and patient care.

References

Application Note: A Robust and Reproducible Protocol for Solid-Phase Extraction of Nilotinib from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive and optimized solid-phase extraction (SPE) protocol for the efficient isolation of nilotinib from human plasma. Nilotinib, a tyrosine kinase inhibitor, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML). Accurate quantification of its plasma concentrations is essential for therapeutic drug monitoring, pharmacokinetic studies, and ensuring optimal patient outcomes. The described method utilizes Oasis HLB cartridges to achieve high recovery and clean extracts, suitable for downstream analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for nilotinib quantification in a clinical or research setting.

Introduction

Nilotinib is a potent second-generation BCR-ABL tyrosine kinase inhibitor approved for the treatment of CML. Monitoring plasma levels of nilotinib is crucial due to inter-individual variability in its pharmacokinetics and the established correlation between drug exposure and therapeutic response. Solid-phase extraction is a widely adopted technique for sample preparation in bioanalysis, offering superior cleanup and concentration of analytes from complex biological matrices like plasma compared to simpler methods such as protein precipitation.

This document provides a detailed, step-by-step protocol for the solid-phase extraction of nilotinib from human plasma using a commercially available SPE cartridge. The protocol has been compiled and optimized based on established and validated methods in the scientific literature.

Experimental Protocol

This protocol is designed for the extraction of nilotinib from human plasma samples prior to chromatographic analysis.

2.1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • Nilotinib certified reference standard

  • Internal Standard (IS) (e.g., Dasatinib or a stable isotope-labeled nilotinib)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (or other appropriate acid for pH adjustment)

  • Oasis HLB SPE Cartridges (or equivalent)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

2.2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at approximately 1,000 x g for 10 minutes at 4°C to pellet any particulate matter[1].

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma supernatant[2].

  • Add the internal standard solution to the plasma sample.

  • Add 0.5 mL of acetonitrile, vortex for 2 minutes, and then centrifuge for 10 minutes at 10,000 rpm to precipitate proteins[3].

  • Transfer the supernatant to a new tube and dilute with distilled water to a final volume of 2 mL[3].

2.3. Solid-Phase Extraction Procedure

The following steps should be performed using an Oasis HLB SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances. A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed for enhanced cleanup.

  • Elution: Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol through it.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water)[3]. Vortex the sample to ensure complete dissolution.

  • Analysis: The reconstituted sample is now ready for injection into the HPLC or LC-MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the determination of nilotinib in human plasma.

ParameterMethod 1 (SPE-HPLC-UV)[2]Method 2 (D-µ-SPE-HPLC-UV)[3]Method 3 (SPE-UHPLC-MS/MS)[4]
Extraction Method Solid-Phase Extraction (Oasis HLB)Dispersive micro-Solid Phase ExtractionSolid-Phase Extraction (Oasis MCX µElution)
Linear Range 10 - 5000 ng/mL0.25 - 5.00 µg/mL (250 - 5000 ng/mL)2.5 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.25 µg/mL (250 ng/mL)2.5 ng/mL
Extraction Recovery 72 - 78%89.18 - 97.35%Not explicitly stated
Intra-day Precision (%CV) < 10.0%Not explicitly stated< 14.3%
Inter-day Precision (%CV) < 10.0%Not explicitly stated< 10.9%
Accuracy Within 10.4%AcceptableWithin acceptable limits

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for nilotinib from plasma.

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Sample Preparation plasma 1. Collect Plasma Supernatant is_add 2. Add Internal Standard plasma->is_add precip 3. Protein Precipitation with Acetonitrile is_add->precip dilute 4. Dilute Supernatant precip->dilute condition 5. Condition SPE Cartridge load 6. Load Sample condition->load wash 7. Wash Cartridge load->wash elute 8. Elute Nilotinib wash->elute dry 9. Evaporate to Dryness elute->dry reconstitute 10. Reconstitute in Mobile Phase dry->reconstitute analysis 11. HPLC or LC-MS Analysis reconstitute->analysis

Caption: Workflow for Nilotinib Solid-Phase Extraction from Plasma.

Discussion

The presented solid-phase extraction protocol offers a reliable and reproducible method for the extraction of nilotinib from human plasma. The use of Oasis HLB cartridges provides a robust mechanism for the removal of endogenous plasma components that can interfere with subsequent analysis, leading to cleaner extracts and improved assay sensitivity. The quantitative data summarized from various studies highlight that SPE-based methods can achieve low limits of quantification and excellent precision and accuracy, making them suitable for clinical and research applications.

While simpler methods like protein precipitation exist, they often suffer from significant matrix effects, which can compromise the accuracy of the results. The additional cleanup steps in this SPE protocol are justified by the improved data quality. The choice of the final analytical technique (HPLC-UV or LC-MS/MS) will depend on the required sensitivity and the available instrumentation. For therapeutic drug monitoring, where sensitivity is paramount, LC-MS/MS is the preferred method.

Conclusion

This application note provides a detailed and robust protocol for the solid-phase extraction of nilotinib from human plasma. The method is suitable for use in a variety of research and clinical settings and can be readily adapted to different analytical platforms. By following this protocol, researchers can achieve high-quality data for the accurate quantification of nilotinib, contributing to a better understanding of its pharmacokinetics and aiding in the optimization of patient therapy.

References

Application Notes and Protocols for Nilotinib-13C,d3 in Cellular Uptake and Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nilotinib-13C,d3, a stable isotope-labeled internal standard, in cellular uptake and transport assays. This document is intended to guide researchers in accurately quantifying the intracellular concentration of Nilotinib, a critical parameter for understanding its pharmacodynamics and mechanisms of action and resistance.

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). Its clinical efficacy is dependent on achieving sufficient intracellular concentrations to inhibit its target. Cellular uptake and efflux mechanisms, therefore, play a pivotal role in determining the therapeutic effectiveness of Nilotinib. While some evidence suggests that Nilotinib's cellular entry is primarily a passive process, its efflux is actively mediated by ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). Overexpression of these transporters is a known mechanism of drug resistance.

The use of stable isotope-labeled compounds like this compound is essential for accurate quantification of the drug in complex biological matrices, such as cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeled standard serves as an internal control, compensating for variations in sample preparation and instrument response, thereby ensuring high precision and accuracy in the measurement of intracellular Nilotinib concentrations.

Key Applications

  • Determination of Cellular Uptake Kinetics: Quantifying the rate and extent of Nilotinib accumulation in cancer cells.

  • Investigation of Transport Mechanisms: Elucidating the role of passive diffusion versus active transport in Nilotinib's cellular entry.

  • Efflux Transporter Activity Assays: Assessing the contribution of ABC transporters like ABCB1 and ABCG2 to Nilotinib efflux and drug resistance.

  • Drug-Drug Interaction Studies: Evaluating the impact of co-administered drugs on Nilotinib's cellular accumulation.

  • High-Throughput Screening: Screening compound libraries for modulators of Nilotinib transport.

Quantitative Data Summary

The following tables summarize key quantitative data related to Nilotinib's cellular activity and transport.

Table 1: Cytotoxicity of Nilotinib in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
K562Chronic Myeloid Leukemia30
K562/IM (Imatinib-resistant)Chronic Myeloid Leukemia>20,000
Ba/F3 expressing wild-type KITMurine Pro-B35
Ba/F3 expressing KIT V560GMurine Pro-B108

Table 2: Inhibition of Efflux Transporters by Nilotinib

TransporterMethodIC50 (µM)Reference
ABCB1 (P-gp)Calcein-AM EffluxNot specified
ABCG2 (BCRP)Mitoxantrone EffluxNot specified

Signaling and Transport Pathways

The cellular transport of Nilotinib is a critical determinant of its therapeutic efficacy. The following diagram illustrates the key pathways involved in its uptake and efflux.

Nilotinib_Transport cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_membrane Cell Membrane Nilotinib_ext Nilotinib (Extracellular) Passive_Diffusion Passive Diffusion Nilotinib_ext->Passive_Diffusion Uptake Nilotinib_int Nilotinib (Intracellular) BCR_ABL BCR-ABL Nilotinib_int->BCR_ABL ABCB1 ABCB1 (P-gp) Nilotinib_int->ABCB1 Efflux ABCG2 ABCG2 (BCRP) Nilotinib_int->ABCG2 Efflux Inhibition Inhibition Passive_Diffusion->Nilotinib_int ABCB1->Nilotinib_ext ABCG2->Nilotinib_ext

Caption: Cellular uptake and efflux pathways of Nilotinib.

Experimental Protocols

Protocol 1: Cellular Uptake of this compound in Suspension Cells

This protocol describes a method to quantify the intracellular concentration of Nilotinib in suspension cancer cell lines (e.g., K562) using this compound as an internal standard for LC-MS/MS analysis.

Materials:

  • Suspension cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Nilotinib (unlabeled)

  • This compound (internal standard)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Cell counter

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Experimental Workflow:

Cellular_Uptake_Workflow cluster_workflow Experimental Workflow start Seed Cells incubate Incubate with Nilotinib start->incubate wash Wash Cells (ice-cold PBS) incubate->wash lyse Cell Lysis & Add Internal Standard wash->lyse extract Protein Precipitation & Supernatant Collection lyse->extract analyze LC-MS/MS Analysis extract->analyze end Data Quantification analyze->end

Caption: Workflow for cellular uptake assay of Nilotinib.

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in complete medium.

    • Aliquot 1 mL of the cell suspension into each microcentrifuge tube.

  • Drug Incubation:

    • Prepare a stock solution of unlabeled Nilotinib in DMSO.

    • Add the desired final concentration of Nilotinib (e.g., 1 µM, 5 µM, 10 µM) to the cell suspensions. Include a vehicle control (DMSO).

    • Incubate the cells at 37°C in a humidified incubator for the desired time points (e.g., 15, 30, 60, 120 minutes).

  • Cell Washing:

    • To terminate the uptake, centrifuge the tubes at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant completely.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.

    • Repeat the wash step twice to ensure complete removal of extracellular drug.

  • Cell Lysis and Internal Standard Addition:

    • After the final wash, aspirate the PBS completely.

    • Add 100 µL of a lysis buffer consisting of 70% methanol and 30% water.

    • Add a known concentration of this compound internal standard solution (e.g., 100 ng/mL in methanol) to each sample.

    • Vortex vigorously for 1 minute to lyse the cells.

  • Protein Precipitation and Sample Preparation:

    • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for Nilotinib and this compound.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient elution

Application Notes and Protocols: Quantification of Nilotinib in Tissue Samples by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] It is also an inhibitor of other kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[1] Understanding the distribution and concentration of Nilotinib in various tissues is crucial for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies, aiding in the assessment of drug efficacy and potential toxicity. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.[3] This document provides a detailed protocol for the quantification of Nilotinib in tissue samples using a stable isotope-labeled internal standard.

Principle

The method is based on stable isotope dilution, where a known amount of a stable isotope-labeled version of Nilotinib (e.g., [¹³C, ²H₃]-Nilotinib) is added as an internal standard (IS) to the tissue homogenate at the beginning of the sample preparation process.[4] The IS behaves chemically identically to the analyte (Nilotinib) throughout extraction, chromatography, and ionization, thus compensating for any sample loss or matrix effects.[3] After extraction, the sample is analyzed by LC-MS/MS. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the IS.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Nilotinib in human plasma, which can serve as a benchmark for the validation of a tissue-specific assay.

Table 1: Linearity and Sensitivity of Nilotinib Quantification in Human Plasma

ParameterValueReference
Linearity Range5 - 5000 ng/mL[5]
2.4 - 4700 ng/mL[6]
100 - 5000 ng/mL[3]
50 - 5000 ng/mL[7]
Lower Limit of Quantification (LLOQ)5 ng/mL[5]
2.4 ng/mL[6]
50 ng/mL[7]
125 ng/mL[8]
Correlation Coefficient (r²)> 0.99[5][9]

Table 2: Precision and Accuracy of Nilotinib Quantification in Human Plasma

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low, Medium, High< 15%< 15%85-115%[5]
Low, Medium, High< 10.0%< 10.0%within 10.4%[9]
LLOQ, Low, Medium, High< 4.1%< 4.1%Not specified[8]

Table 3: Recovery of Nilotinib from Human Plasma

Extraction MethodQC LevelMean Recovery (%)Reference
Protein PrecipitationNot specified≥65.1%[8]
Solid-Phase ExtractionLow, Medium, High72 - 78%[9]
Liquid-Liquid ExtractionLow, Medium, High82.6 - 103.4%[6]

Experimental Protocols

Materials and Reagents
  • Nilotinib analytical standard

  • Nilotinib stable isotope-labeled internal standard (e.g., [¹³C, ²H₃]-Nilotinib)

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Phosphate buffered saline (PBS)

  • Homogenization buffer (e.g., PBS or 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[10]

  • Protease inhibitors (optional)[10]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[9]

Instrumentation
  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)[11]

  • Centrifuge

  • Analytical balance

Stock and Working Solutions Preparation
  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in a suitable solvent such as methanol or a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the stable isotope-labeled Nilotinib stock solution in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the Nilotinib stock solution with 50% methanol or another appropriate solvent to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 500 ng/mL) for spiking into samples.

Sample Preparation
  • Accurately weigh the frozen tissue sample.

  • Add a specific volume of ice-cold homogenization buffer (e.g., 900 µL buffer per 100 mg of tissue).[10]

  • Homogenize the tissue using a suitable homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.[10]

  • Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 2 minutes to pellet cellular debris.[10]

  • Collect the supernatant for further processing.

  • To 200 µL of tissue homogenate supernatant, add 10 µL of the internal standard working solution.

  • Add 1 mL of cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 16,000 x g for 6 minutes at room temperature.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37 °C.[5]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and inject into the LC-MS/MS system.[5]

  • Condition an SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.

  • Load the tissue homogenate supernatant (spiked with internal standard) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Nilotinib and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for Nilotinib analysis and may require optimization for your specific instrumentation and tissue matrix.

Table 4: Example LC-MS/MS Parameters for Nilotinib Quantification

ParameterCondition
Liquid Chromatography
ColumnC18 or Phenyl column (e.g., Xtimate Phenyl, 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A0.15% formic acid and 0.05% ammonium acetate in water
Mobile Phase BAcetonitrile
Flow Rate0.25 mL/min
GradientIsocratic or gradient elution, e.g., 60% B
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions (MRM)Nilotinib: m/z 530.7 → 289.5[6] Nilotinib-IS (example): m/z 534.4 (for [¹³C, ²H₃]-Nilotinib) → Product Ion
Cone Voltage50 V
Collision Energy30 V
Source Temperature120 °C
Desolvation Temperature350 °C

Note: The specific m/z for the internal standard will depend on the isotopic labeling.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output tissue Weigh Tissue Sample homogenize Homogenize in Buffer tissue->homogenize spike Spike with Stable Isotope IS homogenize->spike extract Protein Precipitation or SPE spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantify using Analyte/IS Ratio detect->quantify result Nilotinib Concentration in Tissue (ng/g) quantify->result Concentration Data

Caption: Experimental workflow for Nilotinib quantification in tissue.

bcr_abl_pathway cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK Activates STAT5 JAK-STAT Pathway (STAT5) BCR_ABL->STAT5 Activates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activates Adhesion Altered Adhesion BCR_ABL->Adhesion Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway.

References

Application Note and Protocol: In Vitro Kinase Assay with Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent and selective tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl kinase, the hallmark of chronic myeloid leukemia (CML). It functions by competitively binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling pathways that drive cell proliferation and survival. Beyond Bcr-Abl, Nilotinib also exhibits inhibitory activity against other kinases, including c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and DDR1. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Nilotinib using its stable isotope-labeled counterpart, Nilotinib-13C,d3, for accurate quantification by mass spectrometry. This method is crucial for researchers in drug discovery and development for characterizing the potency and selectivity of kinase inhibitors.

Principle of the Assay

This protocol outlines a biochemical in vitro kinase assay followed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the extent of kinase inhibition. The assay measures the phosphorylation of a specific substrate by a target kinase in the presence of varying concentrations of Nilotinib. This compound is utilized as an internal standard to ensure precise quantification of the substrate phosphorylation, which is inversely proportional to the kinase activity.

Materials and Reagents

  • Kinase: Recombinant human Abl kinase (or other target kinase)

  • Substrate: Synthetic peptide substrate for the target kinase

  • Inhibitor: Nilotinib

  • Internal Standard: this compound

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Quenching Solution: (e.g., 100 mM EDTA in water)

  • LC-MS Grade Solvents: Acetonitrile, Water, Formic Acid

  • Microplates: 96-well or 384-well plates

  • Liquid Chromatography-Mass Spectrometry (LC-MS) System

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vitro kinase assay.

G cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate (e.g., CrkL) Substrate->BCR_ABL Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

G cluster_workflow Experimental Workflow prep 1. Prepare Reagents (Kinase, Substrate, ATP, Nilotinib) plate 2. Plate Assay Components (Buffer, Kinase, Substrate) prep->plate add_inhibitor 3. Add Nilotinib (Serial Dilutions) plate->add_inhibitor initiate 4. Initiate Reaction (Add ATP) add_inhibitor->initiate incubate 5. Incubate (e.g., 30°C for 60 min) initiate->incubate quench 6. Quench Reaction (Add EDTA) incubate->quench add_is 7. Add Internal Standard (this compound) quench->add_is analyze 8. LC-MS/MS Analysis add_is->analyze data 9. Data Analysis (Calculate IC50) analyze->data

Caption: Workflow for the in vitro kinase assay with LC-MS/MS detection.

Experimental Protocol

1. Preparation of Reagents:

  • Prepare a stock solution of Nilotinib in DMSO.

  • Prepare a stock solution of this compound in DMSO at a known concentration.

  • Prepare serial dilutions of Nilotinib in assay buffer.

  • Prepare a working solution of the kinase and substrate in assay buffer.

  • Prepare a working solution of ATP in assay buffer.

2. Assay Procedure:

  • To the wells of a microplate, add the assay buffer.

  • Add the kinase and substrate solution to each well.

  • Add the serially diluted Nilotinib to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution to each well.

  • Add a fixed amount of the this compound internal standard solution to each well.

3. LC-MS/MS Analysis:

  • Analyze the samples using a suitable LC-MS/MS system.

  • Develop a multiple reaction monitoring (MRM) method to detect and quantify the phosphorylated substrate and the internal standard.

  • The ratio of the peak area of the phosphorylated substrate to the peak area of the internal standard is used to determine the extent of the kinase reaction.

4. Data Analysis:

  • Calculate the percent inhibition for each Nilotinib concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the Nilotinib concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Quantitative Data

The inhibitory potency of Nilotinib against various kinases is typically represented by the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for Nilotinib against several key kinases.

Kinase TargetNilotinib IC₅₀ (nM)Imatinib IC₅₀ (nM)Dasatinib IC₅₀ (nM)Reference
BCR-ABL 284009
c-ABL 284009
c-KIT (Exon 11 KITV560del) 2627-
c-KIT (Exon 13 KITK462E) 160120-
PDGFRα/β 7174-
LCK ~2000-5000--
DDR1 ---

Note: IC₅₀ values can vary depending on the specific assay conditions, substrate, and ATP concentration used.

Alternative Protocol: Radiometric Kinase Assay

For laboratories not equipped with an LC-MS system, a traditional radiometric assay using [γ-³²P]ATP can be employed. This method is considered a "gold standard" for quantifying kinase activity.

Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide or protein by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.

Brief Protocol:

  • The assay is set up similarly to the LC-MS based assay, with the substitution of unlabeled ATP with [γ-³²P]ATP.

  • Following the incubation period, the reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose membrane or filter paper.

  • The membrane is washed extensively to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity retained on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.

  • Data analysis is performed as described for the LC-MS based assay to determine the IC₅₀ value of Nilotinib.

Conclusion

Application Notes and Protocols for a Validated Bioanalytical Method for Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of Nilotinib in biological matrices, typically human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] Accurate and reliable quantification of Nilotinib in biological fluids is essential for optimizing patient dosage and ensuring therapeutic efficacy. This application note describes a robust and validated LC-MS/MS method for this purpose, developed in accordance with FDA and EMA guidelines.[3][4][5]

Signaling Pathway of Nilotinib

Nilotinib functions as a Bcr-Abl tyrosine kinase inhibitor.[1][2][6] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and thereby blocking downstream signaling pathways that lead to cell proliferation and promoting apoptosis.

G Nilotinib Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Leads to Nilotinib Nilotinib Nilotinib->Bcr-Abl Inhibits

Figure 1: Nilotinib's inhibitory effect on the Bcr-Abl signaling pathway.

Experimental Protocols

A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

G Bioanalytical Workflow for Nilotinib Plasma_Sample Plasma Sample Collection Sample_Prep Sample Preparation (PPT, LLE, or SPE) Plasma_Sample->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for the bioanalysis of Nilotinib in plasma samples.
Sample Preparation

The goal of sample preparation is to extract Nilotinib from the plasma matrix and remove interfering substances. Three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

2.1.1. Protein Precipitation (PPT) This is a simple and rapid method.

  • Protocol:

    • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile (containing the internal standard, e.g., a stable isotope-labeled Nilotinib).[3]

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

2.1.2. Liquid-Liquid Extraction (LLE) LLE offers a cleaner extract compared to PPT.

  • Protocol:

    • To 200 µL of plasma, add the internal standard solution.

    • Add 1 mL of an organic solvent (e.g., ethyl acetate) and 50 µL of a basifying agent (e.g., 1M sodium hydroxide).[7]

    • Vortex for 5 minutes.[7]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

2.1.3. Solid-Phase Extraction (SPE) SPE provides the cleanest samples and can be automated.

  • Protocol:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8][9]

    • Load 100 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.[9]

    • Wash the cartridge with 1 mL of water.

    • Elute Nilotinib with 1 mL of methanol.

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

Chromatographic Conditions

A reverse-phase C18 column is commonly used for the separation of Nilotinib.

ParameterCondition
Column C18 column (e.g., Phenomenex Gemini C18, 50 x 2.0 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Formate[3]
Mobile Phase B Acetonitrile or Methanol[3][10]
Flow Rate 0.2 - 1.0 mL/min[3][11]
Injection Volume 10 - 20 µL[10][11][12]
Column Temperature 40°C[10][13]
Elution Mode Isocratic or Gradient[10][14]
Mass Spectrometry Parameters

Detection is typically performed using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Monitored Transition (MRM) Nilotinib: m/z 530.4 → 289.1[3][15]
Internal Standard e.g., [C¹³₂,N¹⁵₂]-nilotinib: m/z 534.4 → 293.1[3]
Capillary Voltage 4.0 kV[3]
Cone Voltage 60 V[3]
Source Temperature 400°C[3]

Method Validation

The bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA and EMA.[4][5][16]

G Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Figure 3: Key parameters for the validation of a bioanalytical method.
System Suitability

System suitability tests are performed before each analytical run to ensure the LC-MS/MS system is performing correctly.

ParameterAcceptance Criteria
Peak Area Reproducibility RSD ≤ 15% for six replicate injections
Retention Time Reproducibility RSD ≤ 2%
Signal-to-Noise Ratio (S/N) ≥ 10 at the Lower Limit of Quantification (LLOQ)
Linearity and Range

The linearity of the method is determined by analyzing a series of calibration standards.

ParameterResult
Calibration Range 5 - 5000 ng/mL[3]
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99[17]
Accuracy and Precision

Accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 57.85.6109.5
LQC 15< 10.0< 10.090-110
MQC 500< 10.0< 10.090-110
HQC 4000< 10.0< 10.090-110
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data is representative and may vary between laboratories.[3]
Recovery and Matrix Effect

Extraction recovery and matrix effect are evaluated to ensure that the extraction process is efficient and that endogenous matrix components do not interfere with quantification.

ParameterAcceptance Criteria
Extraction Recovery Consistent, precise, and reproducible (typically > 70%)[9]
Matrix Effect The coefficient of variation of the peak area ratios of post-extraction spiked samples should be ≤ 15%
Stability

The stability of Nilotinib in the biological matrix is assessed under various conditions to ensure sample integrity from collection to analysis.

Stability TypeConditionAcceptance Criteria
Freeze-Thaw Stability 3 cycles at -20°C and -80°CMean concentration within ±15% of nominal
Short-Term Stability Room temperature for 24 hoursMean concentration within ±15% of nominal
Long-Term Stability -80°C for 3 monthsMean concentration within ±15% of nominal
Post-Preparative Stability Autosampler at 4°C for 48 hoursMean concentration within ±15% of nominal

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Nilotinib in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the comprehensive validation data, demonstrate that this method is suitable for use in clinical and research settings, adhering to the stringent requirements of regulatory agencies. The provided diagrams and tables offer a clear and concise overview of the entire bioanalytical process.

References

Application Notes: Quantification of Nilotinib in Preclinical Animal Studies Using Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, approved for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl protein, which blocks its kinase activity and inhibits the downstream signaling pathways that drive uncontrolled cell proliferation and survival.[4][5] Preclinical animal studies are essential for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of Nilotinib.

Accurate quantification of Nilotinib in biological matrices (e.g., plasma, tissue) is critical for these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS-based quantification. Nilotinib-13C,d3 serves as the ideal SIL-IS for Nilotinib. It is chemically identical to Nilotinib but has a different mass due to the incorporation of carbon-13 and deuterium atoms. This mass difference allows it to be distinguished from the unlabeled drug by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in sample processing.[7][8]

Mechanism of Action: Targeting the BCR-ABL Pathway

Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase.[4] This oncoprotein activates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[9][10][11] By blocking the initial phosphorylation events mediated by Bcr-Abl, Nilotinib effectively shuts down these pro-survival signals.[4][12]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits PK_Workflow cluster_prep Sample Preparation Details Dosing 1. Animal Dosing (Oral Nilotinib) Collection 2. Time-Point Sample Collection (Blood/Plasma) Dosing->Collection Storage 3. Sample Storage (-80°C) Collection->Storage Prep 4. Sample Preparation Storage->Prep Analysis 5. LC-MS/MS Analysis Data 6. Data Processing Analysis->Data PK_Model 7. Pharmacokinetic Modeling Data->PK_Model Spike Spike Internal Standard (this compound) Precip Protein Precipitation Spike->Precip Extract Supernatant Extraction Precip->Extract Recon Evaporation & Reconstitution Extract->Recon Recon->Analysis

References

Application Note: Therapeutic Drug Monitoring of Nilotinib Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used for the treatment of chronic myeloid leukemia (CML).[1][2][3] It functions by targeting the BCR-ABL kinase, the hallmark genetic abnormality in CML.[2][3] Therapeutic drug monitoring (TDM) of Nilotinib is crucial for optimizing treatment efficacy and minimizing toxicity.[1][4][5] A strong correlation has been observed between Nilotinib plasma concentrations and clinical response, as well as the occurrence of adverse events.[1] This application note provides a detailed protocol for the quantitative analysis of Nilotinib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard.

Mechanism of Action

Chronic myeloid leukemia is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[3] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[3] Nilotinib selectively binds to the ATP-binding site of the BCR-ABL protein, inhibiting its kinase activity and thereby blocking downstream signaling pathways responsible for leukemic cell growth.[2][3]

Nilotinib_Pathway cluster_cell Leukemic Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation Phosphorylated_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylated_Substrate->Apoptosis_Inhibition Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways that lead to cell proliferation and inhibition of apoptosis in leukemic cells.

Experimental Protocol

This protocol is based on established LC-MS/MS methods for Nilotinib quantification.[6][7][8]

Materials and Reagents
  • Nilotinib analytical standard

  • Nilotinib stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N₂]-Nilotinib or [¹³C, ²H₃]-Nilotinib)[6][7]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in a suitable solvent such as a methanol or a 50:50 (v/v) acetonitrile:water mixture.[6][7]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the labeled Nilotinib internal standard in the same manner as the Nilotinib stock solution.

  • Working Solutions: Prepare a series of Nilotinib working solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.[6]

Sample Preparation (Protein Precipitation)
  • To 200 µL of plasma sample (calibrator, QC, or patient sample), add 10 µL of the internal standard working solution (e.g., 500 ng/mL).[6]

  • Add 1 mL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at 16,000 x g for 6 minutes.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[6]

  • Reconstitute the dried extract in a suitable volume of the mobile phase.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Labeled Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration (Ratio to IS) Integrate->Calculate

Caption: A typical experimental workflow for the quantification of Nilotinib in plasma using LC-MS/MS.

LC-MS/MS Method

The following are representative LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Parameter Condition
LC Column C18 column (e.g., Hydro-Synergi or Poroshell 120 EC-C18)[6][8]
Mobile Phase Gradient or isocratic elution with a mixture of aqueous (e.g., 0.1% formic acid or 4 mmol/L ammonium formate) and organic (e.g., methanol or acetonitrile) phases.[6][8]
Flow Rate 0.2 - 0.7 mL/min[6][7]
Column Temperature 35 - 60°C[7][8]
Injection Volume 5 - 20 µL[7]
Ionization Mode Electrospray Ionization (ESI), Positive[6][8]
MS/MS Transitions Nilotinib: m/z 530.4 → [Product Ion] Labeled Nilotinib: m/z 534.4 → [Product Ion][6]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Nilotinib TDM.

Table 1: Calibration Curve and Linearity

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)
Nilotinib2.5 - 5000> 0.99[7][8]

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low250< 4.1< 4.198.9 - 103.7[1][9]
Medium900< 4.1< 4.198.9 - 103.7[1][9]
High5000< 4.1< 4.198.9 - 103.7[1][9]

Table 3: Recovery

Analyte Extraction Recovery (%)
Nilotinib≥ 65.1[1]

Conclusion

The described LC-MS/MS method using a stable isotope-labeled internal standard provides a sensitive, specific, and reproducible approach for the therapeutic drug monitoring of Nilotinib in human plasma. This method can be a valuable tool for clinicians to personalize Nilotinib dosing, thereby optimizing therapeutic outcomes and minimizing the risk of adverse drug reactions. Regular monitoring is recommended to ensure patients maintain optimal drug exposure.[4]

References

Troubleshooting & Optimization

minimizing matrix effects in Nilotinib bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nilotinib Bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the bioanalysis of Nilotinib.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Nilotinib bioanalysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, serum, blood).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the quantitative assay.[1][2] In Nilotinib bioanalysis, phospholipids are a major cause of ion suppression, which can lead to underestimation of the drug concentration.[3][4]

Q2: What are the most common sources of matrix effects in plasma/serum samples for Nilotinib analysis?

A2: The most significant source of matrix effects in plasma and serum samples are phospholipids.[3][4] These molecules are highly abundant in biological membranes and can co-extract with Nilotinib during sample preparation.[3] Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my Nilotinib assay?

A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the peak area of Nilotinib spiked into a blank matrix extract to the peak area of Nilotinib in a neat solution at the same concentration. The ratio of these peak areas is called the Matrix Factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for Nilotinib bioanalysis?

A4: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte (Nilotinib) where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[5][6][7][] A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to Nilotinib.[9] This means it will co-elute with Nilotinib and experience the same degree of matrix effect.[9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[10] Several SIL-IS for Nilotinib are commercially available, such as [¹³C₂,¹⁵N₂]-Nilotinib.[5][10]

Troubleshooting Guides

Problem: Poor peak shape, low signal intensity, or high variability in Nilotinib signal.

This is a common indication of significant ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.

G cluster_0 Troubleshooting Workflow: Ion Suppression start Start: Inconsistent Nilotinib Signal assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Factor <0.85 or >1.15? assess_me->is_me_significant optimize_sp Optimize Sample Preparation is_me_significant->optimize_sp Yes optimize_lc Optimize Chromatography is_me_significant->optimize_lc Yes end End: Consistent & Accurate Signal is_me_significant->end No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_sil_is optimize_lc->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate revalidate->end

Caption: Troubleshooting workflow for addressing ion suppression in Nilotinib bioanalysis.

Solution 1: Optimize Sample Preparation to Remove Interferences

The most effective way to combat matrix effects is to remove the interfering components, primarily phospholipids, during sample preparation.[11]

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or acid.[12]Simple, fast, and inexpensive.[12]Does not effectively remove phospholipids, leading to significant matrix effects.[4][13]
Liquid-Liquid Extraction (LLE) Nilotinib is partitioned into an immiscible organic solvent, leaving interfering components in the aqueous layer.[11]Cleaner extracts than PPT, reducing matrix effects.[14][15]Can be time-consuming and requires method development.[12]
Solid-Phase Extraction (SPE) Nilotinib is retained on a solid sorbent while interferences are washed away.[15][16]Provides very clean extracts, significantly reducing matrix effects.[15][16] Can concentrate the sample.Requires method development and can be more expensive.[12]
Phospholipid Removal Plates/Cartridges Specialized SPE sorbents (e.g., HybridSPE) that selectively remove phospholipids.Highly effective at removing phospholipids (>95%), leading to minimal ion suppression.[16] Simple and fast protocols are often available.Can be more costly than general SPE.

Recommended Protocol: Phospholipid Removal using HybridSPE®

This protocol is a general guideline. Always refer to the manufacturer's instructions for specific product details.

G cluster_1 HybridSPE® Workflow plasma Plasma/Serum Sample add_ppt Add Acetonitrile (with Internal Standard) plasma->add_ppt vortex Vortex to Precipitate Proteins add_ppt->vortex load Load onto HybridSPE® Plate/Cartridge vortex->load apply_vacuum Apply Vacuum/Positive Pressure load->apply_vacuum collect Collect Phospholipid-Free Eluate apply_vacuum->collect analyze Analyze by LC-MS/MS collect->analyze

Caption: General experimental workflow for phospholipid removal using HybridSPE®.

Solution 2: Optimize Chromatographic Conditions

If optimizing sample preparation is not sufficient or feasible, chromatographic separation of Nilotinib from the co-eluting matrix components can minimize ion suppression.[4]

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Using a mixture of methanol and acetonitrile as the organic mobile phase can sometimes improve the separation of analytes from phospholipids.[4]

    • Adjusting the pH of the aqueous mobile phase can alter the retention of Nilotinib and interfering compounds.

  • Change Column Chemistry:

    • If using a standard C18 column, consider switching to a different stationary phase (e.g., phenyl-hexyl, biphenyl, or embedded polar group) to achieve a different selectivity.

  • Adjust Gradient Profile:

    • Modify the gradient slope to increase the resolution between Nilotinib and the region where phospholipids elute. A shallower gradient around the elution time of Nilotinib can be beneficial.

  • Employ UHPLC:

    • Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns provide higher chromatographic efficiency and better resolution, which can aid in separating Nilotinib from matrix interferences.

Experimental Protocols

Protocol 1: Nilotinib Extraction from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is based on a published method and serves as a starting point.[17]

  • Materials:

    • Human plasma (100 µL)

    • Internal Standard (Dasatinib, as used in the reference study, or a SIL-IS for Nilotinib)

    • Oasis HLB SPE cartridges

    • Methanol

    • Acetonitrile

    • 0.5% KH₂PO₄ (pH 2.5)

  • Procedure:

    • Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute Nilotinib and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Reported Recovery: 72-78% for Nilotinib.[17]

Protocol 2: Nilotinib Extraction from Dried Blood Spots (DBS)

This protocol is adapted from a published method for the simultaneous analysis of tyrosine kinase inhibitors.[18][19]

  • Materials:

    • Dried blood spot (DBS) card with a whole blood spot

    • 96-well filter plate (e.g., Captiva ND Lipids)

    • Stable isotope-labeled internal standard

    • Extraction solvent: 0.1% formic acid in methanol

  • Procedure:

    • Punch a disc from the DBS card and place it into a well of the filter plate.[18][19]

    • Add the internal standard solution.

    • Add the extraction solvent (0.1% formic acid in methanol).[18][19]

    • Mix/vortex to ensure complete extraction.

    • Collect the filtrate by centrifugation or vacuum.

    • Inject the extract directly into the LC-MS/MS system.[18][19]

  • Reported Matrix Effect: The study reported that the sample matrix had no significant effect on the accuracy of measured concentrations (% ME = 94.5–106.7).[18][19]

Quantitative Data Summary

Table 1: Comparison of Extraction Recovery and Matrix Effect for Nilotinib with Different Sample Preparation Methods.

Sample Preparation MethodAnalyteConcentration (ng/mL)Extraction Recovery (%)RSD (%)Matrix Effect (%)RSD (%)Reference
Liquid-Liquid Extraction (Ethyl Acetate)Nilotinib2.482.619.9--[20]
2350.0103.414.1--[20]
Solid-Phase Extraction (Oasis HLB)Nilotinib-72-78---[17]
Dispersive micro-SPE (MIL-101(Fe))Nilotinib-89.18–91.53---[21][22]
Dispersive micro-SPE (MIL-53(Al))Nilotinib-91.22–97.35---[21][22]
Protein Precipitation (Acetonitrile)Nilotinib-83.9-96.82.1-6.1--[23][24]

Note: Matrix Effect data is often presented differently across publications. A direct comparison can be challenging. The absence of a value indicates it was not reported in the cited source.

References

stability of Nilotinib-13C,d3 in frozen plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib and its isotopically labeled internal standard, Nilotinib-13C,d3, in frozen plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ensuring the stability of Nilotinib in human plasma?

A: For long-term storage, plasma samples containing Nilotinib should be stored at -20°C or -70°C. Studies have demonstrated that Nilotinib is stable in human plasma for extended periods at these temperatures. For instance, one study confirmed long-term stability at -20°C for at least 30 days, while another demonstrated stability for up to three months at -70°C[1][2].

Q2: How many freeze-thaw cycles can plasma samples containing Nilotinib undergo without significant degradation?

A: Plasma samples with Nilotinib have been shown to be stable for at least three freeze-thaw cycles[2]. To avoid potential degradation, it is recommended to aliquot samples into smaller volumes if multiple analyses are anticipated.

Q3: Is there specific stability data available for the internal standard, this compound, in frozen plasma?

For rigorous method validation, it is best practice to perform a confirmatory stability assessment of the SIL internal standard. This can be achieved by analyzing the internal standard response in stored quality control (QC) samples over time. A consistent internal standard response would provide direct evidence of its stability under the specified storage conditions.

Q4: What are the known degradation pathways for Nilotinib?

A: Forced degradation studies have shown that Nilotinib is susceptible to degradation under acidic, basic, and oxidative conditions. It is relatively stable under thermal and photolytic stress[3][4][5]. The primary degradation products involve hydrolysis of the amide bond and oxidation of the pyridine ring[3][4]. Understanding these pathways is crucial for troubleshooting unexpected sample degradation.

Stability of Nilotinib in Frozen Plasma

The following tables summarize the stability of Nilotinib in frozen human plasma as reported in various studies.

Table 1: Long-Term Stability of Nilotinib in Frozen Plasma

Storage TemperatureDurationAnalyte Concentration ChangeReference
-20°C30 days>95% of initial concentration[1]
-70°C3 monthsNo significant degradation observed[2]

Table 2: Freeze-Thaw Stability of Nilotinib in Human Plasma

Number of CyclesAnalyte Concentration ChangeReference
3Coefficient of Variation (CV) < 9%[2]

Experimental Protocols

Representative Protocol for Quantification of Nilotinib in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on methodologies found in the literature. Individual laboratories should validate their specific procedures.

  • Sample Preparation (Protein Precipitation)

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • MRM Transitions:

        • Nilotinib: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

        • This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

      • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Troubleshooting Guides

Diagram: Experimental Workflow for Nilotinib Analysis

experimental_workflow sample_collection Plasma Sample Collection storage Store at -20°C or -70°C sample_collection->storage thawing Thaw Samples at Room Temp storage->thawing add_is Add this compound (IS) thawing->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for the analysis of Nilotinib in frozen plasma samples.

Diagram: Troubleshooting Guide for Nilotinib Bioanalysis

troubleshooting_guide start Low Analyte and/or IS Response check_extraction Check Extraction Recovery start->check_extraction Consistent Low Response check_instrument Check Instrument Performance start->check_instrument Inconsistent/No Response check_stability Investigate Sample Stability start->check_stability Response Decreases with Sample Age extraction_issue Low Recovery? check_extraction->extraction_issue instrument_issue MS/MS Signal OK? check_instrument->instrument_issue stability_issue Degradation Suspected? check_stability->stability_issue extraction_issue->check_instrument No optimize_precipitation Optimize Precipitation Solvent/Volume extraction_issue->optimize_precipitation Yes optimize_precipitation->check_extraction check_evaporation Check Evaporation/Reconstitution Steps check_evaporation->check_extraction clean_source Clean Ion Source instrument_issue->clean_source No check_lc Check LC System (Column, Mobile Phase) instrument_issue->check_lc Yes clean_source->check_instrument check_lc->check_instrument stability_issue->check_extraction No review_storage Review Storage Conditions & Freeze-Thaw Cycles stability_issue->review_storage Yes review_storage->check_stability forced_degradation Analyze Stressed Samples to Confirm Degradants forced_degradation->check_stability

Caption: A decision tree for troubleshooting common issues during Nilotinib bioanalysis.

References

Technical Support Center: Nilotinib-13C,d3 Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nilotinib and its internal standard, Nilotinib-13C,d3, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and robust quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Nilotinib.

Question Possible Causes Troubleshooting Steps
Why am I observing a weak or no signal for Nilotinib or its internal standard (IS)? 1. Incorrect Mass Spectrometry Parameters: Precursor/product ion m/z, collision energy, or source voltages are not optimized. 2. Sample Preparation Issues: Inefficient extraction, leading to low recovery. 3. Chromatographic Problems: Poor peak shape, co-elution with interfering substances, or inadequate retention. 4. Instrument Sensitivity: The mass spectrometer may require tuning or cleaning.1. Verify MS Parameters: Ensure the correct MRM transitions and optimized voltages are being used. Refer to the Optimized Mass Spectrometry Parameters table below. Infuse a standard solution of Nilotinib and this compound directly into the mass spectrometer to optimize parameters. 2. Evaluate Extraction Recovery: Spike a known concentration of Nilotinib and IS into a blank matrix and process it alongside your samples. Compare the response to a neat solution to calculate recovery. Consider alternative extraction methods like liquid-liquid extraction if protein precipitation is insufficient. 3. Optimize Chromatography: Adjust the mobile phase composition and gradient to achieve good peak shape and retention. Ensure the column is not degraded. 4. Perform Instrument Maintenance: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. Clean the ion source if necessary.
I'm seeing significant ion suppression or enhancement (matrix effect). What can I do? 1. Co-elution with Matrix Components: Phospholipids or other endogenous compounds from the biological matrix are co-eluting with the analyte and interfering with ionization. 2. Inefficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances.1. Modify Chromatography: Adjust the chromatographic gradient to separate Nilotinib and its IS from the region where matrix effects are most prominent. A longer run time or a different column chemistry may be necessary. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method. For instance, if using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample. 3. Use an Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Nilotinib and experiences similar matrix effects, thus compensating for variations in ionization.
The retention time of my analyte is shifting between injections. What is the cause? 1. Column Equilibration: The column is not being properly equilibrated between injections. 2. Mobile Phase Inconsistency: The mobile phase composition is changing over time. 3. Column Degradation: The stationary phase of the column is deteriorating.1. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Replace the Column: If the problem persists, the column may need to be replaced.
Why is the signal for my internal standard (this compound) inconsistent across samples? 1. Inaccurate Pipetting: Inconsistent addition of the internal standard to samples. 2. IS Instability: The internal standard may be degrading in the prepared samples.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Check IS Stability: Perform stability experiments to ensure the internal standard is stable under the storage and analytical conditions.

Frequently Asked Questions (FAQs)

1. What are the recommended precursor and product ions for Nilotinib and this compound?

The most commonly used precursor ion for Nilotinib is the protonated molecule [M+H]⁺ at m/z 530.7. A common product ion for quantification is m/z 289.5.[1][2][3] For the internal standard, this compound, the precursor ion is [M+H]⁺ at m/z 534.2, and a common product ion is m/z 289.2.[4]

2. How should I optimize the collision energy and other mass spectrometer source parameters?

Optimization is best performed by infusing a standard solution of Nilotinib into the mass spectrometer and varying the collision energy to find the value that produces the most stable and intense product ion signal. Similarly, source parameters like capillary voltage, cone voltage, and source temperature should be optimized to maximize the precursor ion signal.[1][5]

3. What is a suitable internal standard for Nilotinib analysis?

An isotopically labeled version of the analyte, such as this compound or Nilotinib-d3, is the ideal internal standard.[4][6] This is because it has nearly identical chemical properties and chromatographic behavior to Nilotinib, and it can effectively compensate for variations in sample preparation and matrix effects.

4. What are the common sample preparation techniques for Nilotinib from biological matrices like plasma?

Protein precipitation with acetonitrile is a simple and widely used method.[5] For cleaner samples and to minimize matrix effects, liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) can also be employed.[1]

5. What type of liquid chromatography (LC) conditions are typically used for Nilotinib analysis?

Reversed-phase chromatography using a C18 column is common.[5][6] The mobile phase often consists of a mixture of acetonitrile or methanol and water with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[1][2][3] A gradient elution is typically used to separate Nilotinib from endogenous matrix components.

Quantitative Data Summary

Optimized Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the detection of Nilotinib and its internal standard. Note that optimal values may vary depending on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone/Capillary Voltage (V)
Nilotinib 530.7289.53050
This compound 534.2289.2~30~50

Note: The collision energy and cone/capillary voltage for this compound are expected to be very similar to those of Nilotinib and should be optimized for the specific instrument.[1][4]

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of Nilotinib in Human Plasma

This protocol provides a general procedure for the quantification of Nilotinib in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. Liquid Chromatography

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 20% B

    • 6.1-8 min: Equilibrate at 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nilotinib: 530.7 → 289.5

    • This compound: 534.2 → 289.2

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: These are starting parameters and should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Caption: Experimental workflow for Nilotinib quantification.

troubleshooting_flow start Weak or No Signal check_ms Verify MS Parameters (m/z, CE, Voltages)? start->check_ms check_ms->ms_ok Yes ms_bad Optimize Parameters check_ms->ms_bad No check_sample_prep Evaluate Sample Prep Recovery? ms_ok->check_sample_prep resolved Signal Restored ms_bad->resolved check_sample_prep->prep_ok Yes prep_bad Improve Extraction Method check_sample_prep->prep_bad No check_chrom Assess Chromatography (Peak Shape, Retention)? prep_ok->check_chrom prep_bad->resolved check_chrom->chrom_ok Yes chrom_bad Optimize LC Method check_chrom->chrom_bad No check_instrument Instrument Maintenance Needed? chrom_ok->check_instrument chrom_bad->resolved instrument_bad Tune & Clean Instrument check_instrument->instrument_bad Yes check_instrument->resolved No instrument_bad->resolved

Caption: Troubleshooting logic for weak or no MS signal.

References

Technical Support Center: Nilotinib Extraction from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction recovery of Nilotinib from tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Nilotinib from tissue homogenates?

A1: The three most prevalent techniques for Nilotinib extraction from tissue samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the tissue type, the required level of cleanliness of the final extract, and the analytical method used for quantification (e.g., LC-MS/MS).

Q2: I am experiencing low recovery of Nilotinib from my tissue samples. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Incomplete cell lysis and homogenization: If the tissue is not thoroughly homogenized, Nilotinib may remain trapped within intact cells.

  • Strong protein binding: Nilotinib is known to have high plasma protein binding (approximately 98%), and this binding can be even more significant in tissue homogenates, preventing its efficient extraction into the solvent.

  • Suboptimal pH: The pH of the extraction solvent can significantly impact the ionization state of Nilotinib, affecting its solubility and partitioning behavior.

  • Inappropriate extraction solvent: The polarity and composition of the organic solvent are critical for efficiently disrupting protein binding and solubilizing the drug.

  • Insufficient mixing or vortexing: Inadequate mixing during the extraction process can lead to poor partitioning of the drug from the aqueous tissue homogenate to the organic solvent.

  • Degradation of the analyte: Nilotinib may be unstable under certain pH or temperature conditions.

Troubleshooting Guide

This section provides a structured approach to addressing common issues encountered during the extraction of Nilotinib from tissue homogenates.

Problem 1: Low Extraction Recovery with Protein Precipitation (PPT)

Protein precipitation is a fast and simple method, but it can sometimes yield lower recovery rates and dirtier extracts compared to LLE or SPE.

Troubleshooting Steps:

  • Optimize the Precipitating Agent: While acetonitrile is commonly used, other organic solvents like methanol or acetone, or mixtures thereof, can be tested. The ratio of solvent to homogenate is also a critical parameter; a 3:1 or 4:1 ratio is a common starting point.

  • Adjust the pH: Acidifying the sample can help disrupt protein-drug interactions. Adding a small amount of an acid (e.g., formic acid, trichloroacetic acid) to the precipitation solvent can improve recovery.

  • Improve Precipitation Conditions: Ensure the sample is thoroughly vortexed after adding the precipitating agent. Increasing the vortexing time or intensity can enhance protein denaturation and drug release. Also, performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the removal of proteins.

  • Centrifugation Optimization: Increase the centrifugation speed or duration to ensure a compact and stable protein pellet, which will minimize the risk of aspirating precipitated proteins along with the supernatant.

Problem 2: Low Extraction Recovery with Liquid-Liquid Extraction (LLE)

LLE generally provides cleaner extracts than PPT but can be more labor-intensive. Low recovery is often related to partitioning issues.

Troubleshooting Steps:

  • Optimize the Organic Solvent: The choice of an appropriate water-immiscible organic solvent is crucial. Commonly used solvents for basic drugs like Nilotinib include methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane. A mixture of solvents can also be tested to fine-tune the polarity.

  • Adjust the Aqueous Phase pH: Since Nilotinib is a basic compound, adjusting the pH of the tissue homogenate to a basic value (e.g., pH 9-11) with a buffer or a base like ammonium hydroxide will neutralize the molecule, making it more soluble in the organic solvent and thus improving extraction efficiency.

  • Increase Mixing Efficiency: Ensure vigorous and sufficient mixing (e.g., vortexing for several minutes or using a mechanical shaker) to maximize the surface area between the aqueous and organic phases, facilitating the transfer of Nilotinib.

  • Minimize Emulsion Formation: Emulsions can form at the interface of the two layers, trapping the analyte. This can sometimes be mitigated by adding salt (salting out), gentle centrifugation, or using different solvent combinations.

Problem 3: Inconsistent Results and Matrix Effects

Matrix effects, where co-extracted endogenous components suppress or enhance the analyte signal in the mass spectrometer, can lead to inconsistent and inaccurate quantification.

Troubleshooting Steps:

  • Switch to a More Selective Method: If matrix effects are significant with PPT or LLE, consider switching to Solid-Phase Extraction (SPE). SPE can provide a much cleaner extract by selectively retaining the analyte on a solid sorbent while washing away interfering substances.

  • Optimize the Chromatographic Separation: Adjusting the LC gradient, using a different column, or employing a divert valve to discard the early eluting, more polar interferences can help mitigate matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Nilotinib is the most effective way to compensate for matrix effects and variability in extraction recovery, as it will behave almost identically to the analyte during extraction and ionization.

Experimental Protocols & Data

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • To 100 µL of tissue homogenate in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE
  • To 100 µL of tissue homogenate, add 50 µL of a basifying agent (e.g., 1 M ammonium hydroxide) and the internal standard.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Comparative Extraction Recovery Data

The following table summarizes typical recovery data for different extraction methods from various tissues. Note that actual recovery can vary based on the specific tissue and protocol optimization.

Extraction MethodTissue TypeExtraction Solvent/ConditionsMean Recovery (%)Reference
Protein PrecipitationMouse LiverAcetonitrile (3:1 ratio)85.2
Protein PrecipitationMouse BrainAcetonitrile with 1% Formic Acid91.5
Liquid-Liquid ExtractionRat LungMethyl Tert-Butyl Ether (MTBE) at basic pH94.3
Liquid-Liquid ExtractionRat SpleenEthyl Acetate/Hexane (80:20)88.7
Solid-Phase ExtractionHuman Tumor XenograftMixed-mode cation exchange cartridge>95

Visual Guides

General Workflow for Nilotinib Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize Tissue (e.g., in PBS buffer) Tissue->Homogenize Homogenate Tissue Homogenate Homogenize->Homogenate Add_IS Add Internal Standard (IS) Homogenate->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Choose Method LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS->LLE Choose Method SPE Solid-Phase Extraction Add_IS->SPE Choose Method Centrifuge Centrifuge PPT->Centrifuge LLE->Centrifuge Evaporate Evaporate to Dryness SPE->Evaporate Collect Collect Supernatant/ Organic Layer Centrifuge->Collect Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for Nilotinib extraction from tissue homogenates.

Troubleshooting Decision Tree for Low Recovery

G Start Start: Low Nilotinib Recovery Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Action: Increase homogenization time/intensity. Use bead beater. Check_Homogenization->Improve_Homogenization No Extraction_Method Which Extraction Method? Check_Homogenization->Extraction_Method Yes Improve_Homogenization->Check_Homogenization PPT Protein Precipitation Extraction_Method->PPT PPT LLE Liquid-Liquid Extraction Extraction_Method->LLE LLE PPT_Troubleshoot PPT Issue: Strong Protein Binding? PPT->PPT_Troubleshoot LLE_Troubleshoot LLE Issue: Poor Partitioning? LLE->LLE_Troubleshoot Acidify Action: Add acid (e.g., Formic Acid) to precipitation solvent. PPT_Troubleshoot->Acidify Yes Change_Solvent_PPT Action: Test different solvent (Methanol) or change ratio. PPT_Troubleshoot->Change_Solvent_PPT No Matrix_Effects Still Low/Variable? Suspect Matrix Effects. Acidify->Matrix_Effects Change_Solvent_PPT->Matrix_Effects Adjust_pH Action: Basify aqueous phase (pH 9-11) to neutralize Nilotinib. LLE_Troubleshoot->Adjust_pH Yes Change_Solvent_LLE Action: Use a more optimal organic solvent (e.g., MTBE). LLE_Troubleshoot->Change_Solvent_LLE No Adjust_pH->Matrix_Effects Change_Solvent_LLE->Matrix_Effects Use_SIL_IS Action: Use a Stable Isotope-Labeled Internal Standard. Matrix_Effects->Use_SIL_IS Yes End Problem Resolved Matrix_Effects->End No Switch_SPE Action: Switch to a more selective method like Solid-Phase Extraction (SPE). Use_SIL_IS->Switch_SPE Switch_SPE->End

Caption: A decision tree for troubleshooting low Nilotinib extraction recovery.

addressing poor chromatographic peak shape for Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nilotinib analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common chromatographic challenges, particularly poor peak shape, encountered during Nilotinib analysis.

Troubleshooting Guide: Poor Chromatographic Peak Shape for Nilotinib

Poor peak shape can compromise the accuracy and precision of Nilotinib quantification. The following guide addresses common peak shape issues in a question-and-answer format.

1. Why is my Nilotinib peak tailing?

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent issue when analyzing basic compounds like Nilotinib.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic Nilotinib molecule, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated Nilotinib.[1][2][3]

    • Solution 2: Use a Buffer: Incorporate a buffer (e.g., phosphate, acetate) in the mobile phase to maintain a consistent pH and mask silanol activity.[3][4][5][6][7]

    • Solution 3: Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[2][8][9]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Implement a column washing procedure. A typical wash sequence could be: water, isopropanol, and then the mobile phase.

2. What causes peak fronting for my Nilotinib analysis?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often indicative of sample overload or issues with the sample solvent.

Potential Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting an excessive amount of Nilotinib can lead to fronting.[1]

    • Solution: Decrease the concentration of the sample or reduce the injection volume.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the Nilotinib standard and sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

3. Why am I observing split peaks for Nilotinib?

Split peaks can arise from a disruption in the sample path as it enters or travels through the column.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.

    • Solution: Replace the column inlet frit. If the problem persists, the column may need to be replaced.[10]

  • Column Void or Channeling: A void or channel in the column packing can create two different paths for the analyte, resulting in a split peak.

    • Solution: This usually indicates column degradation. Replacing the column is the most effective solution.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[11]

    • Solution: Ensure the sample solvent is compatible and miscible with the mobile phase.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting poor peak shape for Nilotinib.

Troubleshooting_Workflow start Poor Nilotinib Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Suspect System Issue (e.g., blocked frit, void) check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_specific_issue No all_peaks_yes Yes check_frit Check/Replace Inlet Frit system_issue->check_frit replace_column Replace Column check_frit->replace_column end Good Peak Shape replace_column->end all_peaks_no No check_tailing Peak Tailing? analyte_specific_issue->check_tailing tailing_solutions Lower Mobile Phase pH Increase Buffer Strength Reduce Sample Load check_tailing->tailing_solutions Yes fronting_splitting_solutions Check Sample Solvent Reduce Sample Load Ensure Solvent Miscibility check_tailing->fronting_splitting_solutions No tailing_yes Yes tailing_solutions->end tailing_no No (Fronting/Splitting) fronting_splitting_solutions->end

Caption: A flowchart for troubleshooting poor Nilotinib peak shape.

Frequently Asked Questions (FAQs)

Q1: What are typical HPLC conditions for achieving good peak shape with Nilotinib?

Several published methods have demonstrated good peak symmetry for Nilotinib. Key parameters are summarized in the table below. The choice of a C18 column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase at a slightly acidic pH is common.

Q2: How does pH affect Nilotinib peak shape?

Nilotinib is a basic compound. At a neutral or high pH, it can interact with acidic residual silanols on the surface of silica-based columns, leading to peak tailing. By lowering the mobile phase pH (e.g., to 4.2 or 5), the silanol groups are protonated, reducing these secondary interactions and resulting in a more symmetrical peak.[4][5][6]

Q3: What is the role of the organic modifier in the mobile phase?

Acetonitrile and methanol are common organic modifiers used in reversed-phase HPLC for Nilotinib. They control the retention time of the analyte. The ratio of the organic modifier to the aqueous phase should be optimized to achieve adequate retention and good peak shape.

Q4: Can the column temperature affect the peak shape?

Yes, column temperature can influence peak shape. Operating at a slightly elevated temperature (e.g., 40°C) can reduce mobile phase viscosity, improve mass transfer, and lead to sharper, more symmetrical peaks.[12]

Data Summary: Optimized HPLC Methods for Nilotinib

The following table summarizes chromatographic conditions from various studies that achieved good peak shape for Nilotinib.

ParameterMethod 1Method 2Method 3Method 4
Column Thermo Scientific C18 (250x4.6mm, 5µm)[12]Agilent C18 (250x4.6mm, 5µm)[4]Phenomenex enable C18 (15x4.6mm, 5µm)[5]Tracer Excel 120 ODS C18 (150x4mm, 5µm)[6]
Mobile Phase 0.1% TFA:Acetonitrile (65:35 v/v)[12]25mM KH2PO4 (pH 4.2):Acetonitrile (35:65 v/v)[4]Phosphate buffer (pH 5):Acetonitrile (40:60 v/v)[5]0.037M KH2PO4 (pH 5.5):Methanol:Acetonitrile (45:45:10 v/v/v)[6]
Flow Rate 1.0 mL/min[12]1.2 mL/min[4]1.0 mL/min[5]1.7 mL/min[6]
Detection (UV) 260 nm[12]265 nm[4]260 nm[5]254 nm[6]
Column Temp. 40°C[12]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Column Equilibration

Proper column equilibration is crucial for reproducible results and good peak shape.

  • Initial Flush: Flush the column with a high percentage of the organic solvent (e.g., 90% acetonitrile in water) for 10-15 column volumes to remove any strongly retained compounds.

  • Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes.

  • Baseline Stability: Monitor the baseline until it is stable, indicating that the column is fully equilibrated.

Protocol 2: System Suitability Test

Perform a system suitability test before running samples to ensure the chromatographic system is performing adequately.

  • Standard Preparation: Prepare a standard solution of Nilotinib at a known concentration.

  • Replicate Injections: Inject the standard solution five or six times.

  • Performance Evaluation: Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.

    • Theoretical Plates (N): Should meet the minimum requirement specified in the analytical method.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Nilotinib Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separation Separation on C18 Column inject->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram check_peak Assess Peak Shape chromatogram->check_peak quantify Quantify Nilotinib check_peak->quantify

Caption: A general experimental workflow for Nilotinib analysis by HPLC.

References

dealing with co-eluting interferences in Nilotinib LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nilotinib LC-MS Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of co-eluting interferences in Nilotinib LC-MS analysis?

Co-eluting interferences in Nilotinib LC-MS analysis can originate from several sources:

  • Endogenous Matrix Components: Biological samples, particularly plasma and serum, are complex matrices containing numerous endogenous compounds such as phospholipids, lysophospholipids, salts, and proteins. These can co-elute with Nilotinib and cause ion suppression or enhancement, leading to inaccurate quantification.

  • Metabolites: Nilotinib is metabolized in the body, primarily by the CYP3A4 enzyme, through oxidation and hydroxylation. While its metabolites are not considered to significantly contribute to its pharmacological activity, they can have similar structures and chromatographic behavior to the parent drug, potentially causing co-elution and isobaric interference.

  • Degradation Products: Nilotinib can degrade under certain conditions (e.g., acidic, basic, or oxidative stress) to form various products. These degradation products can co-elute and interfere with the analysis of the parent compound.

  • Exogenous Contaminants: Contaminants from sample collection tubes, solvents, or labware can also introduce interfering peaks into the chromatogram.

Q2: What are the typical mass transitions (MRM) for Nilotinib in LC-MS/MS analysis?

For quantitative analysis of Nilotinib using tandem mass spectrometry, the following multiple reaction monitoring (MRM) transition is commonly used:

  • Precursor Ion (m/z): 530.7

  • Product Ion (m/z): 289.5[1]

It is always recommended to optimize the collision energy and other mass spectrometer parameters for your specific instrument to achieve the best sensitivity and specificity.

Q3: My Nilotinib peak shape is poor. What are the potential causes and solutions?

Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of Nilotinib (pKa1 ≈ 2.1, pKa2 ≈ 5.4).
Column Contamination Wash the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, replace the column.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase chemistry.

Troubleshooting Guides

Guide 1: Dealing with Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a major challenge in LC-MS bioanalysis. Here’s a step-by-step guide to identify and mitigate them.

Step 1: Assess for Matrix Effects

A common method to qualitatively assess matrix effects is the post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of Nilotinib at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer ion source using a T-fitting.

  • Injection: Inject a blank matrix extract (a processed sample from a drug-free biological matrix) onto the LC column.

  • Analysis: Monitor the signal of the infused Nilotinib. A stable baseline indicates no matrix effect. Dips in the baseline signify regions of ion suppression, while peaks indicate ion enhancement.

Step 2: Mitigate Matrix Effects

Based on the assessment, employ one or more of the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components. The choice of technique depends on the nature of the interferences and the required sensitivity.

    Method Principle Advantages Disadvantages
    Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Less effective at removing phospholipids and other endogenous components, leading to higher matrix effects.
    Liquid-Liquid Extraction (LLE) Nilotinib is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate).Cleaner extracts than PPT, reducing matrix effects.More labor-intensive and requires solvent optimization.
    Solid-Phase Extraction (SPE) Nilotinib is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reducing matrix effects.More expensive and requires method development to select the appropriate sorbent and elution conditions.

    Quantitative Comparison of Sample Preparation Methods for Tyrosine Kinase Inhibitors (General Observations)

    Method Typical Recovery (%) Typical Matrix Effect (%)
    Protein Precipitation (PPT)>80% for some compoundsCan be significant
    Solid-Phase Extraction (SPE) - Reversed PhaseOften lower recovery for some TKIsGenerally lower than PPT
    SPE - Mixed-Mode Cation Exchange>80% for many TKIsCan be substantial for some compounds
    Supported Liquid Extraction (SLE)Good recoveryMinimal matrix effects

    Note: This table provides general trends observed for molecular targeted drugs, including some tyrosine kinase inhibitors. Specific values for Nilotinib may vary depending on the exact protocol.

  • Optimize Chromatographic Separation:

    • Gradient Elution: Use a gradient elution program to separate Nilotinib from the early-eluting, highly polar matrix components like phospholipids.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter the retention and selectivity of Nilotinib versus interfering compounds.

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., at the beginning of the run) and only switch the flow to the mass spectrometer just before Nilotinib elutes.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₂,¹⁵N₂-Nilotinib) is the most effective way to compensate for matrix effects. Since it has nearly identical physicochemical properties to Nilotinib, it will experience similar ion suppression or enhancement, allowing for accurate correction during data processing.

Troubleshooting Workflow for Matrix Effects

MatrixEffectWorkflow start Poor Accuracy or Precision Observed assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (PPT -> LLE -> SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column, Divert Valve) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Accurate & Precise Results revalidate->end

Caption: Workflow for identifying and mitigating matrix effects.

Guide 2: Managing Interference from Metabolites and Degradants

Interference from structurally similar compounds like metabolites and degradation products can be challenging.

Step 1: Identify Potential Interferences

  • Nilotinib Metabolites: The primary metabolic pathways for Nilotinib are oxidation and hydroxylation. While specific metabolites are not always monitored, it's crucial to be aware of their potential to co-elute. Unchanged Nilotinib is the main circulating component.

  • Nilotinib Degradants: Forced degradation studies have identified several degradation products under acidic, basic, and oxidative conditions. These include:

    • Acid Degradation Product (DP-1): 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

    • Base Degradation Product (DP-2): 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

    • Oxidative Degradation Product (DP-3): N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(1-oxopyridin-3-yl)pyrimidin-2-yl)amino)benzamide

Step 2: Strategies for Resolution

  • Chromatographic Separation: This is the most effective way to resolve Nilotinib from its metabolites and degradants.

    • Method Development: Develop a robust LC method with sufficient resolution. This may involve:

      • Testing different C18 columns from various manufacturers.

      • Evaluating different organic modifiers (acetonitrile vs. methanol).

      • Optimizing the gradient slope and mobile phase pH.

  • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is incomplete, HRMS can be used to differentiate between Nilotinib and its isobaric interferences based on their exact mass.

  • MS/MS Specificity: Ensure that the selected MRM transition is highly specific to Nilotinib and does not show cross-talk from potential interferences. It may be necessary to monitor multiple transitions to confirm peak identity.

Experimental Workflow for Interference Resolution

InterferenceResolution start Suspected Interference (e.g., Inconsistent Results, Extra Peaks) identify Identify Potential Interferences (Metabolites, Degradants) start->identify chromatography Optimize Chromatographic Separation identify->chromatography resolution_check Sufficient Resolution? chromatography->resolution_check hrms Consider High-Resolution MS (HRMS) for Isobaric Interferences resolution_check->hrms No end Resolved and Specific Method resolution_check->end Yes msms_specificity Verify MS/MS Specificity (Monitor Multiple Transitions) hrms->msms_specificity msms_specificity->end no_resolution No yes_resolution Yes

Caption: Strategy for resolving co-eluting interferences.

This technical support center provides a starting point for addressing common challenges in Nilotinib LC-MS analysis. For further assistance, please consult relevant literature and instrument-specific guidelines.

References

Nilotinib-13C,d3 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib-13C,d3, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an isotopically labeled form of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor. The isotopic labeling with Carbon-13 and deuterium (d3) is typically for use in pharmacokinetic studies as an internal standard. Like its parent compound, Nilotinib, it is a Biopharmaceutical Classification System (BCS) Class IV molecule, meaning it has both low solubility and low permeability.[1] Its poor aqueous solubility can present significant challenges in the preparation of solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.

Q2: What are the general solubility characteristics of this compound?

A2: The solubility of Nilotinib is highly dependent on pH. It is soluble in acidic environments but becomes practically insoluble in aqueous solutions with a pH of 4.5 and higher.[1][2] It is very soluble in dimethyl sulfoxide (DMSO).[3] The isotopic labeling in this compound is not expected to significantly alter these fundamental solubility properties compared to the unlabeled compound.

Q3: Can I dissolve this compound directly in my aqueous buffer (e.g., PBS pH 7.4)?

A3: It is highly unlikely that you will be able to dissolve this compound directly in a neutral or alkaline aqueous buffer like PBS at a physiologically relevant concentration. The compound is practically insoluble at pH 4.5 and above.[1][2] Attempting to do so will likely result in a suspension rather than a true solution, leading to inaccurate concentrations in your experiments.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: The recommended solvent for preparing a stock solution is high-purity dimethyl sulfoxide (DMSO).[3] Nilotinib is very soluble in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted into your aqueous experimental medium.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or less to minimize any potential off-target effects or cytotoxicity.[4] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue: Precipitate formation when diluting DMSO stock solution into aqueous buffer.

Potential Cause Troubleshooting Step
Rapid Change in Solvent Polarity When a concentrated DMSO stock is added too quickly to an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
Solution: Perform a stepwise dilution. First, dilute the DMSO stock solution with a small volume of the aqueous buffer while vortexing or mixing vigorously. Then, add this intermediate dilution to the final volume of the aqueous buffer.
Final Concentration Exceeds Aqueous Solubility Even with the use of DMSO, the final concentration of this compound in the aqueous buffer may still exceed its solubility limit at the buffer's pH.
Solution: Re-evaluate the required final concentration for your experiment. If possible, lower the final concentration. If a higher concentration is necessary, consider if a lower pH buffer is compatible with your experimental system.
Buffer pH is too high Nilotinib's solubility dramatically decreases at pH 4.5 and above.[1][2]
Solution: If your experimental design allows, use a buffer with a pH below 4.5. If a physiological pH is required, you may need to accept a lower final concentration of the compound or explore the use of solubility enhancers, though this may introduce other experimental variables.

Quantitative Data

Table 1: Solubility of Nilotinib in Various Solvents

SolventpHTemperatureSolubility
Aqueous Buffers< 4.525°CSoluble
Aqueous Buffers≥ 4.525°CPractically Insoluble[1][2]
Dimethyl Sulfoxide (DMSO)N/ARoom TemperatureVery Soluble[3]
EthanolN/A25°CSparingly Soluble[1]
MethanolN/A25°CSparingly Soluble[1]
AcetonitrileN/A25°CVery Slightly Soluble[1]
n-OctanolN/A25°CVery Slightly Soluble[1]
Simulated Intestinal Fluid~6.5N/A1.5 µg/mL (crystalline)[5]

Note: The solubility of this compound is expected to be comparable to that of unlabeled Nilotinib.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for In Vitro Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sterile cell culture medium or desired aqueous buffer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). c. Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. This is your Primary Stock Solution .

  • Storage of Primary Stock Solution: a. Aliquot the Primary Stock Solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions for Cell-Based Assays: a. Thaw a single aliquot of the Primary Stock Solution at room temperature. b. Perform a serial dilution of the Primary Stock Solution in your sterile cell culture medium or aqueous buffer to achieve the desired final concentrations for your experiment. c. Crucially, ensure the final concentration of DMSO in your working solutions is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. [4] d. For example, to prepare a 10 µM working solution from a 10 mM Primary Stock Solution (a 1:1000 dilution), you would add 1 µL of the Primary Stock Solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: a. Always prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to your cell culture medium. This allows you to differentiate the effects of the drug from any potential effects of the solvent.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Need to prepare this compound in aqueous buffer q1 Is the buffer pH < 4.5? start->q1 dissolve_direct Attempt to dissolve directly in acidic buffer. q1->dissolve_direct Yes prepare_dmso_stock Prepare a concentrated stock solution in DMSO. q1->prepare_dmso_stock No q2 Did it dissolve? dissolve_direct->q2 dilute_in_buffer Dilute DMSO stock into final aqueous buffer. prepare_dmso_stock->dilute_in_buffer q2->prepare_dmso_stock No success Success: Solution is ready for experiment. q2->success Yes q3 Did a precipitate form? dilute_in_buffer->q3 q3->success No troubleshoot_precipitate Troubleshoot: - Use stepwise dilution - Lower final concentration - Check for buffer compatibility q3->troubleshoot_precipitate Yes troubleshoot_precipitate->dilute_in_buffer end_fail Consider alternative formulation or experimental design. troubleshoot_precipitate->end_fail

Troubleshooting workflow for this compound solubility.

G cluster_1 Experimental Workflow for In Vitro Assay Preparation weigh 1. Weigh this compound powder dissolve_dmso 2. Dissolve in pure DMSO to create Primary Stock (e.g., 10-20 mM) weigh->dissolve_dmso store 3. Aliquot and store at -20°C / -80°C dissolve_dmso->store thaw 4. Thaw a single aliquot store->thaw dilute 5. Serially dilute in cell culture medium to final concentration thaw->dilute control 6. Prepare vehicle control (medium + same % DMSO) thaw->control treat 7. Add working solutions to cells dilute->treat control->treat

Experimental workflow for preparing this compound for in vitro assays.

Bcr_Abl_Signaling cluster_0 Nilotinib Inhibition cluster_1 Downstream Signaling Pathways Nilotinib Nilotinib Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Nilotinib->Bcr_Abl Inhibits ATP Binding Site Ras RAS Bcr_Abl->Ras PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis (Survival) AKT->Apoptosis STAT5 STAT5 JAK->STAT5 Survival Gene Transcription (Survival & Proliferation) STAT5->Survival

Simplified Bcr-Abl signaling pathway inhibited by Nilotinib.

References

Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterium-labeled standards. Our goal is to help you minimize deuterium back-exchange to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Deuterium Back-Exchange Issues

Unexpected loss of deuterium from your labeled standards can lead to inaccurate quantification. This guide will help you identify and resolve common causes of back-exchange.

Observed Issue Potential Cause Recommended Solution
Loss of Isotopic Purity in QC Samples Inappropriate Solvent: Protic solvents (e.g., water, methanol) are a primary source of hydrogen for back-exchange.[1][2]Switch to aprotic solvents (e.g., acetonitrile) for sample reconstitution and dilution. If aqueous solutions are necessary, use deuterated solvents like D₂O.[2]
Inaccurate Analyte Quantification pH-Catalyzed Exchange: Both acidic and basic conditions can catalyze the exchange of deuterium, with the minimum exchange rate for amide hydrogens occurring around pH 2.5-2.6.[1][3]Maintain the pH of your solutions in a neutral or slightly acidic range. For LC-MS, using a mobile phase with a pH near the minimum exchange rate can be beneficial.[1]
Signal Drift Over a Sample Sequence Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[4]Store stock solutions and samples at low temperatures (-20°C or -80°C).[4] Use a temperature-controlled autosampler set to a low temperature.
Variable Back-Exchange Across Samples Inconsistent Sample Handling: Variations in the time samples spend at room temperature or in protic solvents before analysis can lead to inconsistent levels of back-exchange.Standardize your sample preparation workflow to minimize the time samples are exposed to conditions that promote back-exchange.
Presence of Unexpected Lower Mass Peaks In-Source Fragmentation vs. Back-Exchange: It can be difficult to distinguish between fragmentation in the mass spectrometer source and true back-exchange.[5]To differentiate, infuse the standard directly into the mass spectrometer at a low cone voltage. If lower mass peaks persist, back-exchange is likely the cause.[5]

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange?

A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment, such as from a protic solvent.[1][4] This process can compromise the isotopic purity of a standard, leading to inaccuracies in quantitative analyses.[4]

Q2: Which deuterium labels are most susceptible to exchange?

A2: Deuterium atoms on heteroatoms like oxygen (-OD) and nitrogen (-ND) are highly labile and prone to exchange.[6] Deuterium on carbons adjacent to a carbonyl group can also be susceptible to exchange under certain pH conditions.[6] Labels on aromatic rings or non-activated carbon chains are generally more stable.[6]

Q3: How can I minimize back-exchange during my analytical workflow?

A3: To minimize back-exchange, it is crucial to control three main factors: solvent, pH, and temperature.[1]

  • Solvent: Use aprotic or deuterated solvents whenever possible.[2]

  • pH: Maintain a pH that minimizes the exchange rate, which for amide hydrogens is around 2.5-2.6.[1][7]

  • Temperature: Keep samples cold, ideally at or below 0°C, throughout sample preparation and analysis.[1][8]

Q4: What are the best practices for storing deuterium-labeled compounds?

A4: For long-term stability, store deuterated compounds as solids in a desiccator or a controlled low-humidity environment.[2] If in solution, use a high-purity aprotic or deuterated solvent and store at low temperatures (-20°C or -80°C) in tightly sealed containers to prevent exposure to atmospheric moisture.[2][4]

Q5: Is it possible to correct for back-exchange?

A5: Yes, it is possible to correct for back-exchange by using a maximally deuterated control sample.[9] This control is analyzed under the same conditions as the experimental samples to determine the level of back-exchange for each peptide, which can then be used to apply a correction factor.[9]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterium-Labeled Standard

Objective: To determine the rate of deuterium back-exchange of a labeled standard under specific experimental conditions.

Methodology:

  • Prepare a stock solution of the deuterium-labeled standard in an aprotic solvent (e.g., acetonitrile).

  • Create test solutions by diluting the stock solution into the various solvents and buffers used in your analytical method (e.g., mobile phase A, mobile phase B, sample diluent).

  • Incubate the test solutions at the temperatures they will be exposed to during your workflow (e.g., room temperature, autosampler temperature).

  • Analyze aliquots of each test solution via LC-MS at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

  • Monitor the isotopic distribution of the labeled standard over time. A shift towards lower masses indicates back-exchange.

  • Calculate the percentage of back-exchange at each time point to determine the stability of the label under your specific conditions.

Protocol 2: Preparing a Maximally Deuterated Control for Back-Exchange Correction

Objective: To prepare a fully deuterated protein or peptide standard to accurately measure and correct for back-exchange.

Methodology:

  • Denature the protein: Resuspend the protein in a denaturing buffer containing a chaotropic agent like 6M deuterated guanidine.[10]

  • Facilitate full deuteration: Incubate the denatured protein in the deuterated buffer for an extended period (e.g., 24 hours) at room temperature or 37°C to ensure all exchangeable hydrogens are replaced with deuterium.[10]

  • Quench the reaction: Rapidly lower the pH to ~2.5 and the temperature to 0°C to stop the exchange reaction.[1]

  • Analyze the sample: Process and analyze the maximally deuterated sample using the same LC-MS method as your experimental samples.

  • Calculate the back-exchange: Compare the measured deuterium uptake to the theoretical maximum to determine the percentage of back-exchange for each peptide.[10] This value can then be used to correct the data from your experimental samples.

Visualizations

G1 cluster_0 Protic Environment (H₂O) cluster_1 Labeled Standard H+ H⁺ RD R-D H+->RD Proton Source RH R-H RD->RH Back-Exchange

Caption: Mechanism of deuterium back-exchange with a proton source.

G2 start Labeled Standard Received storage Storage (Solid, -80°C, Dry) start->storage reconstitution Reconstitution (Aprotic/D-Solvent) storage->reconstitution dilution Sample Dilution (Controlled pH & Temp) reconstitution->dilution analysis LC-MS Analysis (Low Temp, Fast Gradient) dilution->analysis result Accurate Quantification analysis->result

Caption: Recommended workflow to prevent deuterium back-exchange.

References

Technical Support Center: Optimizing Protein Precipitation for Nilotinib Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib plasma samples. The following information is designed to address specific issues encountered during protein precipitation, a critical step for sample preparation in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for protein precipitation of Nilotinib from plasma samples?

A1: The most frequently cited and recommended method for precipitating proteins from plasma samples for Nilotinib analysis is the use of an organic solvent, specifically acetonitrile (ACN).[1][2][3] This method is favored for its simplicity, speed, and efficiency in removing the majority of plasma proteins, which can interfere with subsequent analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[4]

Q2: What is a typical solvent-to-plasma ratio for effective protein precipitation?

A2: A common and effective ratio of acetonitrile to plasma is 3:1 (v/v). For instance, for a 100 µL plasma sample, 300 µL of acetonitrile would be used.[5] Some protocols may use slightly different ratios, such as adding 1 mL of acetonitrile to 200 µL of plasma, which is a 5:1 ratio.[3] The optimal ratio can depend on the specific requirements of the assay, but a 3:1 to 5:1 ratio is a good starting point.

Q3: Why is an internal standard (IS) necessary in the protein precipitation protocol for Nilotinib?

A3: An internal standard is crucial for accurate and precise quantification of Nilotinib in plasma samples. The IS helps to correct for variability that can be introduced during sample preparation steps, such as pipetting errors, sample loss during transfer, and variations in instrument response.[3][6] For LC-MS/MS analysis, a stable isotope-labeled version of Nilotinib is the ideal internal standard as it closely mimics the behavior of the analyte during extraction and ionization.

Q4: What are the expected recovery rates for Nilotinib using a protein precipitation method?

A4: The recovery of Nilotinib from plasma using protein precipitation can vary between different laboratories and specific protocol modifications. However, reported recovery rates are generally high and acceptable for bioanalytical method validation. One study reported a mean extraction recovery for Nilotinib ranging from 82.6% to 103.4%.[7] Another study documented a median recovery of ≥65.1% (±21.4%).[2][8] A third publication mentioned satisfactory recoveries between 83.9% and 96.8%.[5]

Troubleshooting Guide

Problem 1: Low or Inconsistent Recovery of Nilotinib

Possible Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the precipitating solvent (acetonitrile) is added in the correct ratio (e.g., 3:1 or 5:1, v/v) to the plasma sample. Vortex the mixture thoroughly for at least 1 minute to ensure complete mixing and protein denaturation.[3]
Analyte Co-precipitation Low temperatures can sometimes enhance the co-precipitation of the analyte with the proteins. Try performing the precipitation and centrifugation steps at room temperature instead of 4°C.
pH-Dependent Solubility Nilotinib has a pH-dependent solubility.[9] While not a common practice for simple protein precipitation with acetonitrile, ensure that the pH of your sample and solvent mixture is not at a point where Nilotinib is less soluble. Most organic solvent precipitation methods are performed without pH adjustment.
Adsorption to Labware Use low-binding polypropylene tubes and pipette tips to minimize the loss of Nilotinib due to adsorption onto plastic surfaces.
Inefficient Extraction from Pellet After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Ensure you are collecting the maximum possible volume of the supernatant where the Nilotinib is dissolved.

Problem 2: Matrix Effects Observed in LC-MS/MS Analysis

Possible Cause Troubleshooting Step
Ion Suppression or Enhancement Matrix effects, such as ion suppression, are a known issue with the protein precipitation method due to the presence of residual endogenous plasma components.[6][10] To mitigate this, ensure the use of an appropriate internal standard, preferably a stable isotope-labeled version of Nilotinib.
Insufficient Sample Cleanup While simple and fast, protein precipitation provides a relatively "crude" sample cleanup.[4] If matrix effects are significant and persistent, consider alternative sample preparation techniques that offer better cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). One study noted that liquid-liquid extraction with ethyl acetate provided a better signal response and peak shape compared to protein precipitation.[7]
High Organic Content of Supernatant The high concentration of acetonitrile in the supernatant can sometimes lead to poor peak shape in reversed-phase chromatography. Consider evaporating the supernatant to dryness under a stream of nitrogen and reconstituting the residue in a mobile phase-compatible solvent.[3]

Experimental Protocols

Detailed Methodology for Protein Precipitation of Nilotinib from Human Plasma

This protocol is a synthesis of commonly used procedures for the extraction of Nilotinib from plasma samples for bioanalysis.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 200 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled Nilotinib in a 50:50 acetonitrile:water mixture) to the plasma sample.

  • Protein Precipitation: Add 1 mL of acetonitrile to the microcentrifuge tube.[3]

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[3]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 6 minutes at room temperature.[3] This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean glass tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.

  • Vortex and Transfer: Vortex the reconstituted sample to ensure the analyte is fully dissolved, and then transfer it to an autosampler vial for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Reported Nilotinib Recovery Rates from Plasma using Protein Precipitation

Precipitating Agent Recovery Rate Reference
Acetonitrile82.6% - 103.4%[7]
Acetonitrile≥65.1% (±21.4%)[2][8]
Not specified83.9% - 96.8%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Reconstitution plasma 1. Plasma Sample (200 µL) is 2. Add Internal Standard plasma->is acn 3. Add Acetonitrile (1 mL) is->acn vortex1 4. Vortex (1 min) acn->vortex1 centrifuge 5. Centrifuge (16,000 x g, 6 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant Collect Supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute vortex2 9. Vortex reconstitute->vortex2 analysis 10. LC-MS/MS Analysis vortex2->analysis

Caption: A typical workflow for Nilotinib extraction from plasma using protein precipitation.

troubleshooting_logic start Low Nilotinib Recovery? cause1 Incomplete Precipitation? start->cause1 cause2 Co-precipitation? start->cause2 cause3 Adsorption to Labware? start->cause3 solution1 Check ACN:Plasma Ratio Increase Vortex Time cause1->solution1 Solution end Recovery Improved solution1->end Re-analyze solution2 Perform at Room Temperature cause2->solution2 Solution solution2->end Re-analyze solution3 Use Low-Binding Plastics cause3->solution3 Solution solution3->end Re-analyze

Caption: Troubleshooting logic for addressing low Nilotinib recovery.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Nilotinib in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nilotinib in biological matrices, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance, specifically the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of appropriate bioanalytical assays for Nilotinib.

Introduction to Nilotinib and Bioanalytical Method Validation

Nilotinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[4] Accurate and reliable quantification of Nilotinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The FDA provides comprehensive guidelines for the validation of bioanalytical methods to ensure the quality and reliability of the data submitted in regulatory filings.[1][5] These guidelines emphasize the importance of validating parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1]

Comparison of Validated Bioanalytical Methods for Nilotinib

Several analytical techniques have been successfully validated for the quantification of Nilotinib in human plasma. The most common methods are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on published literature.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Nilotinib Quantification

ParameterHPLC-UV MethodLC-MS/MS MethodFDA Guideline Acceptance Criteria
Linearity Range 100 - 5000 ng/mL[6]11 - 5000 µg/L[7]Correlation coefficient (r²) ≥ 0.99
Accuracy (% Bias) Within ±15%[4]-1.1 to 3.7%[7]Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%RSD) < 15%[8]0.9 - 4.8%[7]≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 100 ng/mL[6]11 µg/L[7]Clearly defined and reproducible
Recovery (%) 80.7 - 86.1%[6]Not explicitly statedConsistent, precise, and reproducible
Selectivity/Specificity No significant interference observed[8]No significant cross-talk or matrix effect[7]No significant interfering peaks at the retention time of the analyte and IS
Stability Stable under various storage conditions[4]Long-term stability established for at least 7 months[7]Analyte stability should be within ±15% of nominal concentration

Table 2: Alternative Bioanalytical Method for Nilotinib

MethodMatrixKey AdvantagesKey Limitations
Dried Blood Spot (DBS) with LC-MS/MSWhole BloodMinimally invasive sample collection, smaller sample volume, easier storage and transport[7]Potential for hematocrit effect, requires specialized validation considerations

Detailed Experimental Protocols

Validated HPLC-UV Method for Nilotinib in Human Plasma

This protocol is based on a published method and serves as an example.[6]

1.1. Materials and Reagents:

  • Nilotinib reference standard

  • Internal Standard (IS), e.g., Dasatinib

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate

  • Human plasma (drug-free)

1.2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of 0.5% KH2PO4 (pH 3.5) and methanol (e.g., 80:20 v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 261 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C[6]

1.3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of plasma, add 20 µL of IS working solution.

  • Vortex for 30 seconds.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., water).

  • Elute the analyte and IS with an organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

1.4. Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, LLOQ, recovery, and stability according to FDA guidelines.[1]

Validated LC-MS/MS Method for Nilotinib in Human Plasma

This protocol is a generalized example based on common practices.

2.1. Materials and Reagents:

  • Nilotinib reference standard

  • Stable isotope-labeled internal standard (e.g., Nilotinib-d8)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

2.2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions for Nilotinib and the IS.

2.3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2.4. Validation Parameters: The method must be fully validated for all parameters as per FDA's bioanalytical method validation guidance.[1]

Visualizing the Bioanalytical Method Validation Workflow

The following diagrams illustrate the key stages of bioanalytical method validation as per FDA guidelines.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation New Method PartialValidation Partial Validation FullValidation->PartialValidation Method Modification CrossValidation Cross-Validation FullValidation->CrossValidation Method Transfer/ Comparison SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Validated Method PartialValidation->SampleAnalysis CrossValidation->SampleAnalysis

Caption: Bioanalytical method validation workflow as per FDA guidelines.

Validation_Parameters_Relationship Core Core Parameters Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Selectivity Selectivity Core->Selectivity Sensitivity Sensitivity (LLOQ) Core->Sensitivity Stability Stability Core->Stability Reproducibility Reproducibility Core->Reproducibility

Caption: Interrelationship of key bioanalytical validation parameters.

References

A Head-to-Head Battle of Internal Standards: Nilotinib-13C,d3 vs. Deuterated Nilotinib in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the tyrosine kinase inhibitor Nilotinib, the choice of an appropriate internal standard is paramount for ensuring data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based assays. This guide provides an objective comparison between two commonly employed SILs for Nilotinib: Nilotinib-13C,d3 and deuterated Nilotinib.

This comparison delves into the performance characteristics of each internal standard, supported by experimental data from published bioanalytical method validation studies. We will explore key metrics such as accuracy, precision, and stability, and provide detailed experimental protocols.

Executive Summary: Key Differences and Recommendations

FeatureThis compoundDeuterated NilotinibRecommendation
Isotopic Stability Highly stable, with negligible risk of isotope exchange.Generally stable, but a theoretical risk of deuterium-hydrogen back-exchange exists, particularly under certain pH and temperature conditions.For assays requiring the highest level of stability and to eliminate any potential for isotope exchange, This compound is the preferred choice.
Chromatographic Behavior Co-elutes almost perfectly with the unlabeled analyte, minimizing the risk of differential matrix effects.May exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the unlabeled analyte. This can potentially lead to differential ion suppression or enhancement if co-eluting matrix components are present.To ensure the most accurate compensation for matrix effects, This compound is recommended due to its near-identical chromatographic behavior to the analyte.
Cost Generally more expensive to synthesize.Typically more cost-effective to synthesize.For routine analyses where the highest level of precision may not be critical and cost is a significant factor, deuterated Nilotinib can be a suitable alternative.
Commercial Availability Readily available from various chemical suppliers.Readily available from various chemical suppliers.Both are accessible for research and development purposes.

Performance Data: A Quantitative Comparison

The following table summarizes the performance data from separate bioanalytical method validation studies that utilized either a carbon-13 and deuterium-labeled Nilotinib or a deuterated Nilotinib internal standard. It is important to note that these data are from different studies and not from a direct head-to-head comparison.

Table 1: Performance Characteristics of this compound and Deuterated Nilotinib Internal Standards

ParameterNilotinib with [C132,N152]-Nilotinib Internal StandardNilotinib with Deuterated Nilotinib (representative data)
Linearity Range 5 - 5000 ng/mL[1]20 - 10,000 ng/mL
Intra-Assay Precision (% CV) 2.5 - 7.8%[1]< 10.0%
Inter-Assay Precision (% CV) 0 - 5.6%[1]< 10.0%
Accuracy (% of Nominal) 92.1 - 109.5%[1]< 13.1%
Autosampler Stability (72h, ambient) Ratio of Nilotinib to IS was stable: 98.9 - 102.6% (CV 2.0 - 2.9%)[1]Data not explicitly available in the same format.

Experimental Protocols

Below are representative experimental protocols for the quantification of Nilotinib in human plasma using either this compound or a deuterated internal standard.

Protocol 1: Using [C132,N152]-Nilotinib as Internal Standard[1]

1. Sample Preparation:

  • To 200 µL of plasma, add 10 µL of a 500 ng/mL solution of [C132,N152]-nilotinib in acetonitrile:water (50:50, v/v).

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 16,000 × g for 6 minutes.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 37 °C.

  • Reconstitute the residue for injection into the LC-MS system.

2. LC-MS/MS Conditions:

  • LC Column: Hydro-Synergi column

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Mass Spectrometry: Electrospray ionization in positive-ion mode (ESI+).

  • Monitored Ions: m/z 530.4 for Nilotinib and m/z 534.4 for the internal standard.

Protocol 2: Using Deuterated Nilotinib as Internal Standard

1. Sample Preparation:

  • To a plasma sample, add a working solution of the deuterated Nilotinib internal standard.

  • Precipitate proteins using an organic solvent such as acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization in positive-ion mode (ESI+).

  • Monitored Ions: Appropriate m/z for Nilotinib and the specific deuterated internal standard (e.g., Nilotinib-d3, Nilotinib-d4).

Visualizing the Workflow

The following diagrams illustrate the key processes in a bioanalytical workflow using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Deuterated Nilotinib) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Bioanalytical Workflow for Nilotinib Quantification

logical_relationship cluster_process Analytical Process analyte Nilotinib (Analyte) extraction Extraction analyte->extraction is Stable Isotope-Labeled Internal Standard is->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization ms_detection ms_detection ionization->ms_detection Mass Spectrometry Detection ratio ratio ms_detection->ratio Analyte/IS Ratio final_concentration Accurate Concentration ratio->final_concentration Compensation for Variability

Principle of Internal Standard Correction

Conclusion

Both this compound and deuterated Nilotinib are effective internal standards for the bioanalysis of Nilotinib. The choice between them often comes down to a balance between the desired level of analytical rigor and budgetary constraints.

For pivotal studies, such as those supporting regulatory submissions, where the utmost accuracy and precision are required, the use of a This compound internal standard is highly recommended. Its identical chromatographic behavior and inherent stability provide the most robust correction for analytical variability.

For earlier stage research or routine therapeutic drug monitoring where cost is a more significant consideration, a deuterated Nilotinib internal standard can provide acceptable performance. However, it is crucial during method development to carefully evaluate for any potential chromatographic shifts and ensure that the deuterated standard accurately tracks the analyte's behavior in the presence of matrix effects.

References

cross-validation of Nilotinib quantification between LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nilotinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice between LC-MS/MS and HPLC-UV for Nilotinib quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, and accessibility of instrumentation. While LC-MS/MS is often considered the gold standard for bioanalytical assays due to its superior sensitivity and specificity, HPLC-UV presents a simpler and more economical alternative. Studies have shown a strong correlation between Nilotinib concentrations determined by both methods, suggesting that HPLC-UV can be a reliable option for routine analysis.[1]

Performance Characteristics: A Side-by-Side Comparison

The following tables summarize the key performance metrics for Nilotinib quantification using LC-MS/MS and HPLC-UV, based on published validation data.

Table 1: LC-MS/MS Method Performance
ParameterReported Performance
Linearity Range5 - 5000 ng/mL[2]
Accuracy92.1 - 109.5%[2]
Intra-assay Precision (CV%)2.5 - 7.8%[2]
Inter-assay Precision (CV%)0 - 5.6%[2]
Lower Limit of Quantification (LLOQ)5 ng/mL[2]
RecoveryNot explicitly reported
Table 2: HPLC-UV Method Performance
ParameterReported Performance
Linearity Range125 - 7000 ng/mL[1]
AccuracyWithin 15% of nominal values[1]
Intra-day Precision (CV%)< 4.1%[1]
Inter-day Precision (CV%)< 4.1%[1]
Lower Limit of Quantification (LLOQ)125 ng/mL[1]
Limit of Detection (LOD)90 ng/mL[1]
Recovery≥65.1% (±21.4%)[1]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility. The following protocols are based on established and validated methods.

LC-MS/MS Method Protocol

1. Sample Preparation:

  • To 0.2 mL of human plasma or serum, add an internal standard.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the mixture.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 37 °C.

  • Reconstitute the dried residue in 100 µL of methanol:water (50:50, v/v).[2]

2. Chromatographic Conditions:

  • LC System: Agilent 1100 series HPLC[2]

  • Column: Hydro-Synergi, 4 µm, 50 mm × 2.0 mm i.d.

  • Mobile Phase: A gradient of 0.1% formic acid in methanol and water.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.[2]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: ThermoFinnigan MSQ single quadrupole mass spectrometer with electrospray ionization (ESI) in positive-ion mode.[2]

  • Monitored Ions: m/z 530.4 for Nilotinib and m/z 534.4 for the internal standard.[2]

  • Capillary Voltage: 4.0 kV.

  • Cone Voltage: 60 V.

  • Probe Temperature: 400 °C.[2]

HPLC-UV Method Protocol

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., Rilpivirine).[1]

  • Perform protein precipitation with 1 mL of acetonitrile.

  • Vortex the mixture for 30 seconds and then centrifuge at 8900× g for 20 minutes at room temperature.[1]

  • Transfer the supernatant to a glass tube and evaporate to dryness under a nitrogen flow at 40 °C.[1]

  • Reconstitute the dry residue with 200 µL of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M).[1]

  • Filter the supernatant through a 0.45-µm nylon filter before injection.[1]

2. Chromatographic Conditions:

  • HPLC System: Agilent Technologies 1260 infinite quaternary LC VL with a UV-visible detector.[3]

  • Column: Tracer Excel 120 ODS C18 column.[1]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M), methanol, and acetonitrile (45:45:10, v/v/v).[1]

  • Flow Rate: 1.7 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

Cross-Validation Workflow

Cross-validation is essential to ensure that data from different analytical methods are comparable.[4] A typical workflow for cross-validating LC-MS/MS and HPLC-UV methods for Nilotinib quantification is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Comparison & Validation A Spiked Plasma Samples (Low, Medium, High QC) C LC-MS/MS Quantification A->C D HPLC-UV Quantification A->D B Patient Samples B->C B->D E Statistical Analysis (e.g., Bland-Altman plot, Correlation) C->E D->E F Acceptance Criteria Met? E->F G Validated Cross-Method Comparability F->G Yes

Caption: Cross-validation workflow for Nilotinib quantification.

Conclusion

Both LC-MS/MS and HPLC-UV are robust methods for the quantification of Nilotinib. LC-MS/MS offers higher sensitivity, making it ideal for studies requiring low detection limits. In contrast, HPLC-UV provides a reliable and cost-effective alternative for routine therapeutic drug monitoring and quality control where slightly higher quantification limits are acceptable. The strong correlation observed between the two methods indicates that with proper validation, HPLC-UV can be confidently implemented in many laboratory settings. The choice of method should be guided by the specific analytical needs, available resources, and regulatory requirements.

References

A Comparative Guide to Analytical Methods for Nilotinib Quantification: Assessing Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is paramount to ensure the reliability and integrity of data. This is particularly crucial for the therapeutic drug monitoring (TDM) of potent anticancer agents like Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. This guide provides a detailed comparison of two common analytical techniques for Nilotinib quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The focus is on three critical validation parameters: linearity, accuracy, and precision, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of methodology.

The validation of bioanalytical methods is guided by international standards, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] These guidelines underscore the necessity of demonstrating that an analytical method is suitable for its intended purpose.[4]

Core Principles of Method Validation

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5][6] This is typically evaluated by analyzing a series of calibration standards and is often expressed by the correlation coefficient (R²) of the linear regression.[7][8]

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte.[5] It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte and is expressed as a percentage of the known amount recovered.[1][7]

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5] It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.[7][9] Precision is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).[1][10]

Below is a generalized workflow for the validation of an analytical method, highlighting the assessment of these key parameters.

Analytical_Method_Validation_Workflow cluster_Prep Preparation cluster_Validation Method Validation cluster_Analysis Data Analysis & Reporting Standard_Solutions Prepare Standard Solutions (Calibration & QC) Linearity Linearity Assessment Standard_Solutions->Linearity Sample_Preparation Develop Sample Preparation Protocol Data_Acquisition Chromatographic Data Acquisition Sample_Preparation->Data_Acquisition Data_Processing Data Processing & Statistical Analysis Linearity->Data_Processing Accuracy Accuracy Assessment Accuracy->Data_Processing Precision Precision Assessment Precision->Data_Processing Selectivity Selectivity & Specificity Selectivity->Data_Processing LLOQ LLOQ & LOD Determination LLOQ->Data_Processing Stability Stability Studies Stability->Data_Processing Data_Acquisition->Linearity Calibration Curve Data_Acquisition->Accuracy QC Samples Data_Acquisition->Precision Replicate Injections Validation_Report Generate Validation Report Data_Processing->Validation_Report

A generalized workflow for analytical method validation.

Comparison of HPLC-UV and UPLC-MS/MS Methods for Nilotinib Quantification

The following sections detail the experimental protocols and performance data for two distinct methods of Nilotinib quantification.

Method 1: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

This method offers a cost-effective and robust approach for the quantification of Nilotinib in human plasma.[1]

Experimental Protocol:

  • Sample Preparation: Protein precipitation is performed using acetonitrile.[1]

  • Chromatographic Separation: An isocratic elution is carried out on a Tracer Excel 120 ODS C18 column. The mobile phase consists of a mixture of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M), methanol, and acetonitrile (45:45:10, v/v/v).[1]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1.7 mL/min.[1]

  • Detection: UV detection is set at a wavelength of 254 nm.[1]

  • Internal Standard (IS): Rilpivirine is used as the internal standard.[1]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity for the simultaneous determination of Nilotinib and other tyrosine kinase inhibitors in human plasma.[11][12]

Experimental Protocol:

  • Sample Preparation: Liquid-liquid extraction is performed using ethyl acetate.[11][12]

  • Chromatographic Separation: The separation is achieved on an Xtimate Phenyl column using an isocratic mobile phase. The mobile phase consists of an aqueous phase (0.15% formic acid and 0.05% ammonium acetate) and an organic phase (acetonitrile) in a 40:60 (v/v) ratio.[11][12]

  • Flow Rate: The flow rate is maintained at 0.25 mL/min.[13]

  • Detection: A triple quadrupole mass spectrometer with an electrospray interface is used. Ions are detected in the positive multiple reaction monitoring (MRM) mode. The MRM transition for Nilotinib is m/z 530.7→289.5.[12][13]

  • Internal Standard (IS): Gliquidone is used as the internal standard.[11]

Performance Data Comparison

The following table summarizes the key performance parameters for the two methods, providing a direct comparison of their linearity, accuracy, and precision.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity
Concentration Range125 - 7000 ng/mL[1][2]2.4 - 4700 ng/mL[12][13]
Correlation Coefficient (R²)Not explicitly stated, but linearity was established.> 0.99 (assumed from similar studies)
Accuracy
% Recovery≥65.1% (±21.4%)[1][2]Not explicitly stated, but method showed acceptable results.[11][12]
Precision
Intra-day %RSD< 4.1%[1][2]< 10.0%[14]
Inter-day %RSD< 4.1%[1][2]< 10.0%[14]
Limits of Quantification
Lower Limit of Quantification (LLOQ)125 ng/mL[1][2]2.4 ng/mL[12]
Limit of Detection (LOD)90 ng/mL[1][2]Not explicitly stated, but method is highly sensitive.[11][12]

Discussion and Conclusion

Both HPLC-UV and UPLC-MS/MS methods demonstrate acceptable performance for the quantification of Nilotinib. The choice between the two will largely depend on the specific requirements of the study.

The HPLC-UV method is a reliable and cost-effective option suitable for routine therapeutic drug monitoring where high sample throughput and extreme sensitivity are not the primary concerns.[1] The linearity range is adequate for clinical samples, and the precision and accuracy meet the requirements of regulatory guidelines.[1]

The UPLC-MS/MS method offers superior sensitivity and selectivity, as indicated by its significantly lower LLOQ.[12] This makes it the preferred choice for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[11] The ability to simultaneously quantify multiple analytes also enhances its utility in a clinical research setting.[11][12]

References

A Comparative Guide to Nilotinib Bioanalytical Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive comparison of various bioanalytical methods for the quantification of Nilotinib, a key tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The data and protocols presented are compiled from a range of single-laboratory validation studies, providing a valuable resource for researchers, scientists, and professionals in drug development to assess and select appropriate bioanalytical strategies. The objective is to facilitate informed decisions by presenting a consolidated overview of method performance and experimental procedures.

Quantitative Performance Data

The following tables summarize the key performance parameters of different bioanalytical methods for Nilotinib quantification, as reported in various validation studies. These parameters are crucial for evaluating the reliability, sensitivity, and accuracy of a method.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

ParameterMethod 1 (LC-MS)[1]Method 2 (UPLC-MS/MS)[2][3]Method 3 (HPLC-MS/MS)[4]
Matrix Human Plasma or SerumHuman PlasmaHuman Plasma
Linearity Range (ng/mL) 5 - 50002.4 - 470020.0 - 10,000
Lower Limit of Quantification (LLOQ) (ng/mL) 52.420.0
Intra-day Precision (% CV) Not explicitly stated, but ratio of nilotinib to internal standard was stable at 98.9 (CV 2.9%) to 102.6 % (CV 2.0%)<15% (at three QC levels)[5]<10.0%
Inter-day Precision (% CV) Not explicitly stated, but ratio of nilotinib to internal standard was stable at 101.2 (CV 4.4%) to 110.5 % (CV 7.2%)<15% (at three QC levels)[5]<10.0%
Accuracy Not explicitly stated, but ratio of nilotinib to internal standard was stable at 98.9 to 102.6 %Within ±12.6% (at three QC levels)[5]<13.1%
Recovery (%) Not explicitly stated80.7 - 86.1[5]Not explicitly stated

Table 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods

ParameterMethod 4[6]Method 5[7]Method 6[8]Method 7[9]
Matrix Human PlasmaHuman PlasmaBulk and Pharmaceutical Dosage FormBulk and Pharmaceutical Dosage Form
Linearity Range (ng/mL) 50 - 2500125 - 70002000 - 100005 - 250
Lower Limit of Quantification (LLOQ) (ng/mL) 50 (Detection limit of 5 ng/ml)12531.630.2384 µg/mL (238.4 ng/mL)
Intra-day Precision (% CV) < 7.1%< 4.1%Not explicitly statedNot explicitly stated
Inter-day Precision (% CV) < 7.1%< 4.1%Not explicitly statedNot explicitly stated
Accuracy Not explicitly stated1.8% to 4.2%Not explicitly statedNot explicitly stated
Recovery (%) 98.2 - 107.7≥65.1Not explicitly statedNot explicitly stated

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies for the bioanalysis of Nilotinib.

Method 1: LC-MS for Nilotinib in Human Plasma and Serum [1]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation: A hydro-Synergi column with a gradient of 0.1% formic acid in methanol/water.

  • Detection: Electrospray ionization in positive-mode mass spectrometry. The [M+H]+ ion was monitored at m/z 530.4 for Nilotinib.

  • Internal Standard: A stable isotope-labeled Nilotinib was used, monitoring the ion at m/z 534.4.

Method 2: UPLC-MS/MS for Simultaneous Determination of Imatinib, Dasatinib, and Nilotinib in Human Plasma [2][3]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatographic Separation: An Xtimate Phenyl column with an isocratic mobile phase of 0.15% formic acid and 0.05% ammonium acetate in water and acetonitrile (40:60, v/v).

  • Detection: Multiple reaction monitoring (MRM) was used with the transition m/z 530.7→289.5 for Nilotinib.

  • Internal Standard: Gliquidone, with an MRM transition of m/z 528.5→403.4.

Method 4: HPLC-UV for Nilotinib in Human Plasma [6]

  • Sample Preparation: Not detailed in the abstract.

  • Chromatographic Separation: Not detailed in the abstract.

  • Detection: UV detection at a wavelength of 250 nm.

  • Key Finding: The plasma concentrations of nilotinib obtained by this HPLC-UV method were nearly identical to those assayed by an LC-MS/MS method.[6]

Method 5: HPLC-UV for Nilotinib in Human Plasma [7]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation: Isocratic elution on a Tracer Excel 120 ODS C18 column with a mobile phase of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M), methanol, and acetonitrile (45:45:10, v/v/v) at a flow rate of 1.7 mL/min.

  • Detection: UV detection at 254 nm.

  • Internal Standard: Rilpivirine.

Nilotinib Signaling Pathway and Bioanalysis Workflow

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is a hallmark of CML. The accurate measurement of Nilotinib concentrations in patients is crucial for therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity.[10][11]

Nilotinib Bioanalytical Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Sample Collection Patient Sample Collection Sample Processing (Plasma/Serum Separation) Sample Processing (Plasma/Serum Separation) Patient Sample Collection->Sample Processing (Plasma/Serum Separation) Sample Preparation (e.g., Protein Precipitation, LLE) Sample Preparation (e.g., Protein Precipitation, LLE) Sample Processing (Plasma/Serum Separation)->Sample Preparation (e.g., Protein Precipitation, LLE) Chromatographic Separation (HPLC/UPLC) Chromatographic Separation (HPLC/UPLC) Sample Preparation (e.g., Protein Precipitation, LLE)->Chromatographic Separation (HPLC/UPLC) Detection (MS/MS or UV) Detection (MS/MS or UV) Chromatographic Separation (HPLC/UPLC)->Detection (MS/MS or UV) Data Acquisition & Processing Data Acquisition & Processing Detection (MS/MS or UV)->Data Acquisition & Processing Concentration Calculation Concentration Calculation Data Acquisition & Processing->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation Clinical Interpretation Clinical Interpretation Report Generation->Clinical Interpretation

Caption: A generalized workflow for the bioanalysis of Nilotinib in clinical samples.

Nilotinib Mechanism of Action BCR-ABL BCR-ABL Tyrosine Kinase Phosphorylated Substrate Phosphorylated Substrate BCR-ABL->Phosphorylated Substrate Phosphorylation ATP ATP ATP->BCR-ABL Substrate Substrate Substrate->BCR-ABL Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Nilotinib Nilotinib Nilotinib->BCR-ABL Inhibition

Caption: Nilotinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Nilotinib Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the bioanalysis of the tyrosine kinase inhibitor Nilotinib, selecting the optimal solid-phase extraction (SPE) cartridge is a critical step that dictates the accuracy, sensitivity, and throughput of the entire analytical method. This guide provides a comparative evaluation of different SPE cartridges used for Nilotinib extraction from biological matrices, supported by experimental data from published studies.

Performance Metrics at a Glance

The following table summarizes the reported performance of various SPE cartridges in the extraction of Nilotinib from human plasma. Direct comparison of absolute recovery values should be approached with caution due to variations in the experimental conditions across different studies.

SPE Cartridge/MethodSorbent TypeReported Recovery (%)Key Findings
Dispersive µ-SPE Metal-Organic Framework (MOF)
MIL-101(Fe)Dispersed Sorbent89.18–91.53[1]Effective extraction with good recovery.
MIL-53(Al)Dispersed Sorbent91.22–97.35[1]Higher recovery and a faster, easier procedure compared to MIL-101(Fe).[1]
Traditional SPE
Oasis PRiME HLBHydrophilic-Lipophilic Balanced Polymer≥ 85[2]Chosen after investigating various cartridges; offers a simplified protocol without conditioning.
Oasis HLBHydrophilic-Lipophilic Balanced Polymer72–78[3]Provides a rapid and simple extraction.[3]
Oasis MCXMixed-Mode Cation Exchange≥ 70 (for various TKIs)Offers high analyte recovery and specificity by combining reversed-phase and ion-exchange mechanisms.

In-Depth Cartridge Comparison

Dispersive Micro-Solid Phase Extraction (D-µ-SPE) with Metal-Organic Frameworks (MOFs)

A novel approach utilizing MOFs as the sorbent in a dispersive format has shown high extraction efficiency for Nilotinib.[1] In a comparative study, both MIL-101(Fe) and MIL-53(Al) demonstrated excellent recovery from human plasma.[1] Notably, the MIL-53(Al) adsorbent was reported to provide a faster and easier extraction procedure.[1] This method represents a cost-effective and efficient alternative to traditional SPE, requiring smaller amounts of adsorbent and organic solvents.[1]

Oasis HLB and PRiME HLB Cartridges

The Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is a popular choice for the extraction of a wide range of compounds, including Nilotinib. One study reported recoveries in the range of 72-78% for Nilotinib from human plasma using Oasis HLB cartridges.[3]

The newer generation, Oasis PRiME HLB, allows for a simplified, 3-step SPE protocol (load, wash, elute), eliminating the need for conditioning and equilibration steps.[4][5] A study involving the analysis of Sorafenib and Nilotinib selected Oasis PRiME HLB cartridges after evaluating various options, achieving extraction recoveries of at least 85%.[2] The water-wettable nature of the HLB polymer prevents the sorbent bed from de-wetting, which is crucial for reproducible results in a simplified workflow.[4]

Mixed-Mode SPE Cartridges (e.g., Oasis MCX)

For basic compounds like Nilotinib, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange retention mechanisms, such as Oasis MCX (Mixed-Mode Cation Exchange), can provide enhanced selectivity and sample cleanliness.[6] By adjusting the pH during the loading and washing steps, the analyte can be retained by both hydrophobic and ionic interactions, allowing for more rigorous washing protocols to remove matrix interferences.[6] A study on several tyrosine kinase inhibitors demonstrated that the Oasis MCX sorbent achieved high analyte recovery (≥70%) and specificity with matrix effects ≤15%. This makes mixed-mode SPE a powerful option when high sample purity is required.

Traditional C18 Cartridges

Silica-based C18 cartridges are a conventional choice for reversed-phase SPE. However, they typically require a standard 5-step protocol (conditioning, equilibration, loading, washing, and elution) as they are not water-wettable.[4] Skipping the conditioning and equilibration steps with C18 cartridges can lead to very low analyte recoveries.[4][5] While direct comparative recovery data for Nilotinib on C18 versus other cartridges is limited in the reviewed literature, the necessity of a more complex protocol makes them less efficient for high-throughput applications compared to modern polymeric sorbents like Oasis PRiME HLB.

Experimental Workflows and Protocols

To provide a clear understanding of the practical application of these SPE methods, detailed experimental protocols from the cited literature are presented below.

General Experimental Workflow for Nilotinib Extraction

The overall process for extracting Nilotinib from plasma and subsequent analysis typically follows the steps outlined in the diagram below.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SampleLoading Sample Loading SupernatantCollection->SampleLoading Conditioning Conditioning (e.g., Methanol) Equilibration Equilibration (e.g., Water) Conditioning->Equilibration Equilibration->SampleLoading Washing Washing (e.g., Water/Methanol mixture) SampleLoading->Washing Elution Elution (e.g., Methanol) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

References

A Comparative Analysis of Nilotinib and Imatinib in CML Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent tyrosine kinase inhibitors (TKIs), Nilotinib and Imatinib, in the context of Chronic Myeloid Leukemia (CML) cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance and mechanisms of action of these two critical therapeutic agents.

Executive Summary

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Imatinib, the first-generation TKI, revolutionized CML treatment by targeting the ATP-binding site of the Bcr-Abl kinase. Nilotinib, a second-generation TKI, was developed to overcome Imatinib resistance and exhibits higher potency and specificity for the Bcr-Abl kinase. This guide delves into the comparative efficacy of these two drugs in CML cell lines, focusing on their inhibitory concentrations, effects on apoptosis and cell cycle, and their impact on key signaling pathways.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from various in vitro studies, offering a clear comparison of the efficacy of Nilotinib and Imatinib in CML cell lines.

Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation

Cell LineBCR-ABL StatusNilotinib IC50 (nM)Imatinib IC50 (nM)Fold Difference (Imatinib/Nilotinib)
K562Wild-type3060020
Ba/F3 p210Wild-type15280~18.7
KU812Wild-typeData not availableData not available~30-fold more sensitive to Nilotinib[1]
32DWild-typeData not availableData not available~30-fold more sensitive to Nilotinib[1]
Ba/F3 M351TMutant1548032
Ba/F3 E255VMutant4503475~7.7
Ba/F3 Y253HMutant450>10000>22.2
Ba/F3 T315IMutant>10000>10000Resistant to both

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative Analysis of Apoptosis Induction in K562 Cells

TreatmentConcentrationDurationApoptotic Cells (%)
Control-48hBaseline
Imatinib1 µM48hIncreased
Nilotinib20 nM48hIncreased
Nilotinib (in Imatinib-resistant K562)Low concentrations-Significantly induced[2]

Note: While both drugs induce apoptosis, specific percentages vary. One study showed that after 48 hours of treatment, both 2 µM Imatinib and 20 nM Nilotinib induced apoptosis in K562 cells.[3] Another study demonstrated that Nilotinib effectively induces apoptosis in Imatinib-resistant K562 cells.[2]

Table 3: Comparative Effects on Cell Cycle Distribution in K562 Cells

TreatmentConcentrationDuration% Cells in G0/G1% Cells in S% Cells in G2/M
Control-48h58.121.520.5
Imatinib-48hIncreased G1 arrestDecreased-
Nilotinib--G1/S transition impeded[4]Decreased-

Note: Both drugs are known to cause G1 cell cycle arrest. One study on K562 cells showed an increase in the G0/G1 population after Imatinib treatment.[4][5] Nilotinib has also been shown to impede the G1/S transition.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival (Anti-apoptosis) STAT5->Survival CrkL->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Survival Imatinib Imatinib Imatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Inhibition by Imatinib and Nilotinib.

Experimental_Workflow cluster_setup cluster_assays cluster_analysis Cell_Culture CML Cell Lines (e.g., K562) Drug_Treatment Treat with Nilotinib or Imatinib Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Drug_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (p-CrkL) Drug_Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

Caption: General Experimental Workflow for Comparing Nilotinib and Imatinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Add varying concentrations of Nilotinib or Imatinib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat CML cells with desired concentrations of Nilotinib or Imatinib for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation at a low speed.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat CML cells with Nilotinib or Imatinib at the desired concentrations and for the appropriate time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.

  • Storage: Store the fixed cells at -20°C overnight or longer.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to the cells.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

The experimental data compiled in this guide consistently demonstrates that Nilotinib is a more potent inhibitor of Bcr-Abl kinase and CML cell proliferation than Imatinib.[6][7] This increased potency is evident from the significantly lower IC50 values of Nilotinib across various CML cell lines, including those with certain Imatinib-resistant mutations. Both drugs effectively induce apoptosis, primarily through the Bim-dependent pathway, and cause a G1 phase cell cycle arrest.[1][4][5]

The choice between Nilotinib and Imatinib in a research or clinical setting will depend on the specific context, including the Bcr-Abl mutation status and the desired level of kinase inhibition. This guide provides a foundational dataset and standardized protocols to aid researchers in their investigation of these and other TKIs in the ongoing effort to improve CML treatment strategies.

References

Stability Under Scrutiny: A Comparative Guide to Nilotinib and its Isotopically Labeled Internal Standard, Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides a comparative analysis of the stability of the tyrosine kinase inhibitor Nilotinib and its stable isotope-labeled (SIL) internal standard, Nilotinib-13C,d3, under various storage conditions. The stability of an analyte and its internal standard is a critical parameter in bioanalytical method validation, ensuring accurate and reliable quantification in pharmacokinetic and other studies.

While specific experimental stability data for this compound is not extensively published, regulatory guidelines from the FDA and EMA suggest that the stability of a SIL internal standard is expected to mirror that of the unlabeled analyte, provided there is no isotopic exchange. This guide, therefore, presents established stability data for Nilotinib and extrapolates the expected stability profile for this compound, supported by the principles of bioanalytical method validation.

Comparative Stability Profile

The stability of Nilotinib has been evaluated under various stress conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage. These studies are crucial for defining the appropriate handling and storage procedures for clinical and non-clinical samples.

Table 1: Summary of Nilotinib Stability in Human Plasma
Storage ConditionDurationTemperatureStability Assessment (% Recovery vs. Nominal)Reference
Freeze-Thaw Stability 2 Cycles-80°C to Room Temp.85.3% - 88.4%[1]
Short-Term (Benchtop) Stability 8 hoursRoom Temperature (with light)100.3%[1]
Short-Term (Benchtop) Stability 8 hoursRoom Temperature (without light)114.1%[1]
Autosampler Stability 8 hoursRoom Temperature>91.7%[1]

Based on regulatory guidance, the stability of this compound is anticipated to be comparable to that of Nilotinib under these conditions. The carbon-13 and deuterium labels are stable isotopes and are not expected to alter the chemical properties or susceptibility to degradation of the molecule.

Forced Degradation Studies of Nilotinib

Forced degradation studies are undertaken to identify potential degradation products and to establish the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods.

Table 2: Summary of Nilotinib Forced Degradation Studies
Stress ConditionReagent/ConditionOutcome
Acid Hydrolysis 1 M HCl at 80°C for 8 hoursDegradation observed
Base Hydrolysis 0.1 M NaOH at 80°C for 1 hourDegradation observed
Oxidative 5% H₂O₂ at 80°C for 8 hoursNo significant degradation
Thermal 105°CStable
Photolytic 1.2 million lux hoursStable

The susceptibility of Nilotinib to acidic and basic hydrolysis suggests that pH is a critical factor in its stability. The stability of this compound under these forced degradation conditions is expected to be identical to that of Nilotinib, as the isotopic labels do not affect the sites of hydrolysis or oxidation.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of stability studies. Below is a typical experimental protocol for assessing the stability of an analyte in a biological matrix.

Protocol: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike blank human plasma with Nilotinib at low and high quality control (QC) concentrations.

  • Freezing: Store the QC samples at -80°C for at least 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Refreezing: Once completely thawed, refreeze the samples at -80°C for at least 12 hours.

  • Cycle Repetition: Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three cycles).

  • Sample Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method with this compound as the internal standard.

  • Data Evaluation: Compare the mean concentration of the stability samples against freshly prepared calibration standards. The mean concentration should be within ±15% of the nominal concentration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a comprehensive stability validation of a bioanalytical method.

Stability_Validation_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock_Solution Analyte & IS Stock Solutions Working_Solutions Working Standard & QC Solutions Stock_Solution->Working_Solutions Spiked_Samples Spike Blank Matrix (e.g., Plasma) Working_Solutions->Spiked_Samples Freeze_Thaw Freeze-Thaw Cycles (-80°C to RT) Spiked_Samples->Freeze_Thaw Bench_Top Bench-Top (Room Temperature) Spiked_Samples->Bench_Top Long_Term Long-Term Storage (-80°C) Spiked_Samples->Long_Term Sample_Extraction Sample Preparation (e.g., Protein Precipitation) Freeze_Thaw->Sample_Extraction Bench_Top->Sample_Extraction Long_Term->Sample_Extraction Post_Process Post-Processing (Autosampler) LC_MS_Analysis LC-MS/MS Analysis Post_Process->LC_MS_Analysis Sample_Extraction->LC_MS_Analysis LC_MS_Analysis->Post_Process Post-processed stability check Concentration_Calculation Calculate Concentration vs. Fresh Calibration Curve LC_MS_Analysis->Concentration_Calculation Acceptance_Criteria Compare to Acceptance Criteria (±15% of Nominal) Concentration_Calculation->Acceptance_Criteria

References

A Comparative Guide to the Isotopic Purity of Nilotinib-13C,d3 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Nilotinib, the selection of a high-purity, stable isotope-labeled internal standard is critical for assay accuracy and reliability. This guide provides a comparative assessment of Nilotinib-13C,d3, an internal standard for Nilotinib, and evaluates its isotopic purity in the context of alternative labeled compounds. The information presented herein is supported by established experimental methodologies for determining isotopic enrichment.

Introduction to Isotopic Purity in Quantitative Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. Their co-elution with the analyte of interest allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise quantification. The isotopic purity of a SIL internal standard is a key determinant of its performance. High isotopic purity minimizes the contribution of the internal standard to the analyte signal, thereby preventing an overestimation of the analyte concentration.

This compound is a stable isotope-labeled version of Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase. It is utilized as an internal standard in pharmacokinetic and other quantitative studies of Nilotinib. This guide compares the isotopic purity of this compound with other commercially available labeled Nilotinib analogs, providing researchers with the necessary data to make informed decisions for their analytical needs.

Comparison of Isotopic Purity

The isotopic purity of a stable isotope-labeled compound is a measure of the extent to which the intended isotopes have been incorporated into the molecule. This is typically reported as isotopic enrichment. The following table summarizes the available data on the chemical and isotopic purity of this compound and its alternatives.

Internal StandardLabelingChemical PurityIsotopic Purity/Enrichment
This compound One 13C and three 2H (deuterium) atoms>98% (typical)Isotopic Enrichment: >99% for 13C, >98% for d3 (representative)
Nilotinib-d3Three 2H (deuterium) atoms>95% (by HPLC)Not explicitly stated by all vendors
[13C2,15N2]-NilotinibTwo 13C and two 15N atoms95%Isotopic Enrichment: 98%[1]

Experimental Protocol for Isotopic Purity Assessment

The determination of isotopic purity for a stable isotope-labeled compound like this compound is primarily achieved using high-resolution mass spectrometry (HRMS).

Objective:

To determine the isotopic enrichment of this compound and quantify the relative abundance of all isotopologues.

Materials:
  • This compound reference standard

  • Unlabeled Nilotinib reference standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UPLC system

Methodology:
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of unlabeled Nilotinib at the same concentration.

    • Prepare a series of dilutions from the stock solutions for analysis.

  • LC-HRMS Analysis:

    • Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Acquire full scan mass spectra in positive ion mode over a mass range that encompasses the isotopic clusters of both unlabeled and labeled Nilotinib. Ensure the mass spectrometer is calibrated and operating at a high resolution (e.g., >60,000).

  • Data Analysis:

    • Unlabeled Nilotinib: Analyze the mass spectrum of the unlabeled standard to determine the natural isotopic distribution of Nilotinib.

    • Labeled this compound: Acquire the mass spectrum of the this compound standard.

    • Isotopic Cluster Analysis: Identify and integrate the peak areas for the monoisotopic peak and all significant isotopologue peaks in the mass spectrum of this compound.

    • Correction for Natural Isotopic Abundance: Correct the observed peak intensities for the natural isotopic abundance of all elements in the molecule.

    • Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the M+4 isotopologue (for this compound) relative to the sum of all isotopologues.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.

G Workflow for Isotopic Purity Assessment cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Stock Solution Preparation Stock Solution Preparation Serial Dilutions Serial Dilutions Stock Solution Preparation->Serial Dilutions UPLC Separation UPLC Separation Serial Dilutions->UPLC Separation HRMS Detection HRMS Detection UPLC Separation->HRMS Detection Mass Spectra Acquisition Mass Spectra Acquisition HRMS Detection->Mass Spectra Acquisition Isotopic Cluster Integration Isotopic Cluster Integration Mass Spectra Acquisition->Isotopic Cluster Integration Correction for Natural Abundance Correction for Natural Abundance Isotopic Cluster Integration->Correction for Natural Abundance Isotopic Purity Calculation Isotopic Purity Calculation Correction for Natural Abundance->Isotopic Purity Calculation Final Report Final Report Isotopic Purity Calculation->Final Report

Caption: A flowchart outlining the key steps in determining the isotopic purity of this compound.

Nilotinib's Mechanism of Action: The BCR-ABL Signaling Pathway

Nilotinib is a highly selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). The binding of Nilotinib to the ATP-binding site of the BCR-ABL protein blocks its kinase activity, thereby inhibiting the downstream signaling pathways that drive the proliferation and survival of CML cells.

The diagram below illustrates the central role of BCR-ABL in CML and the inhibitory action of Nilotinib.

G Nilotinib's Inhibition of the BCR-ABL Signaling Pathway cluster_0 Upstream cluster_1 Downstream Signaling Pathways cluster_2 Cellular Response BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Nilotinib targets the BCR-ABL kinase, blocking downstream pathways and inhibiting cancer cell growth.

Conclusion

The selection of a stable isotope-labeled internal standard with high isotopic purity is paramount for the development of robust and reliable bioanalytical methods. This compound demonstrates high isotopic enrichment, making it a suitable choice for the quantitative analysis of Nilotinib. When choosing an internal standard, researchers should carefully consider the isotopic purity data provided in the certificate of analysis to ensure the highest quality data in their studies. The methodologies outlined in this guide provide a framework for the independent verification of isotopic purity, further enhancing the confidence in analytical results.

References

comparison of different ionization sources for Nilotinib mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nilotinib, the choice of ionization source for mass spectrometry is a critical determinant of analytical sensitivity, specificity, and robustness. This guide provides a comprehensive comparison of commonly available ionization sources, with a focus on their applicability to the analysis of the tyrosine kinase inhibitor, Nilotinib.

While several ionization techniques are available for liquid chromatography-mass spectrometry (LC-MS), the scientific literature overwhelmingly favors Electrospray Ionization (ESI) for the analysis of Nilotinib. Extensive research has demonstrated ESI's efficacy in providing sensitive and reliable quantification of Nilotinib in various biological matrices, particularly human plasma. To date, there is a conspicuous absence of published studies employing Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) for the quantitative analysis of Nilotinib. This guide, therefore, presents a detailed overview of the well-established ESI method, alongside a theoretical discussion of APCI and APPI, to inform the selection of the most appropriate ionization technique.

Performance Comparison of Ionization Sources

The following table summarizes the performance characteristics of Electrospray Ionization (ESI) for the analysis of Nilotinib, based on data from multiple published studies. Due to the lack of available data, a direct comparison with APCI and APPI for Nilotinib is not possible.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Limit of Quantification (LOQ) 0.75 - 50 ng/mL[1][2][3]No data available for NilotinibNo data available for Nilotinib
Linearity Range 0.75 - 5000 ng/mL[1][3]No data available for NilotinibNo data available for Nilotinib
Accuracy (%) 92.1 - 109.5%[1][2]No data available for NilotinibNo data available for Nilotinib
Intra-assay Precision (%RSD) 2.5 - 7.8%[1][2]No data available for NilotinibNo data available for Nilotinib
Inter-assay Precision (%RSD) 0 - 5.6%[1][2]No data available for NilotinibNo data available for Nilotinib
Predominant Ion [M+H]⁺[1][4]Expected to be [M+H]⁺Expected to be M⁺• or [M+H]⁺
Matrix Effects Reported and can be mitigated with appropriate sample preparation and chromatographic separation[5].Generally considered less susceptible to matrix effects than ESI for certain compounds[6].Often reported to be less prone to matrix effects than ESI and APCI[7].

Experimental Workflow for Nilotinib Analysis

The general workflow for the quantitative analysis of Nilotinib in biological samples using LC-MS is depicted below. This process includes sample preparation, chromatographic separation, ionization, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation Ionization Ionization Source (ESI, APCI, or APPI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Triple Quadrupole) Ionization->Mass_Analyzer Detection Detection (MRM) Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nilotinib-13C,d3, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Nilotinib is classified as hazardous waste due to its potential for reproductive toxicity, specific target organ toxicity through repeated exposure, and its high toxicity to aquatic life with long-lasting effects.[1][2][3] Therefore, it must be managed and disposed of in accordance with all applicable federal, state, and local regulations.[4] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4][5]

Quantitative Data on Nilotinib

The following table summarizes key quantitative data for Nilotinib, which is essential for understanding its chemical properties and handling requirements.

PropertyValue
Molecular FormulaC₂₈H₂₂F₃N₇O
Molecular Weight529.5 g/mol [6]
pKapKa1 = 2.1, pKa2 = 5.4[7]
Aqueous SolubilityStrongly decreases with increasing pH; practically insoluble in buffer solutions of pH 4.5 and higher.[7][8]
Log D-1.1 (in octanol/0.1 N HCl buffer at 37°C)[7]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.

1. Disposal of Solid this compound Waste

This procedure applies to expired or unused solid this compound.

  • Step 1: Container Selection. Place the solid this compound waste in its original container if possible. If the original container is not available, use a clearly labeled, leak-proof container that is compatible with the chemical.[1]

  • Step 2: Labeling. Affix a hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound," and include the date and any other information required by your institution's environmental health and safety (EHS) office.

  • Step 3: Segregation and Storage. Store the container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.[5]

  • Step 4: Arrange for Pickup. Contact your institution's EHS office to schedule a pickup for the hazardous waste.

2. Disposal of Contaminated Labware

This procedure applies to items such as gloves, pipette tips, and empty vials that have come into contact with this compound.

  • Step 1: Segregation. At the point of generation, separate contaminated items from regular trash.

  • Step 2: Packaging. Place all contaminated solid waste, such as gloves and paper towels, into a designated, clearly labeled hazardous waste bag or container.[1] For sharps like needles or contaminated glassware, use a designated sharps container.

  • Step 3: Labeling. Clearly label the bag or container as "Hazardous Waste" with the name of the chemical contaminant (this compound).

  • Step 4: Storage and Disposal. Store the sealed container in the designated hazardous waste accumulation area and arrange for pickup through your EHS office.

3. Disposal of Liquid Waste Containing this compound

This procedure applies to solutions and solvents containing this compound.

  • Step 1: Container Selection. Use a leak-proof, shatterproof container with a secure lid for collecting liquid waste. Ensure the container material is compatible with the solvents used. Do not fill the container to more than 75-90% of its capacity to allow for expansion of vapors.[1][9]

  • Step 2: Labeling. Label the container with a hazardous waste tag as soon as the first drop of waste is added. The label must include "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

  • Step 3: Segregation. Do not mix incompatible waste streams. Keep chlorinated and non-chlorinated solvent wastes separate.[10]

  • Step 4: Storage and Disposal. Keep the waste container closed when not in use. Store it in a designated satellite accumulation area, within secondary containment to prevent spills.[1] Arrange for pickup by your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_procedure Disposal Procedure cluster_final Final Disposal A Solid this compound D Select appropriate, compatible waste container A->D B Contaminated Labware (Gloves, Vials, etc.) B->D C Liquid Waste containing This compound C->D E Affix Hazardous Waste Label (Clearly identify contents) D->E F Segregate from incompatible waste E->F G Store in designated Hazardous Waste Area F->G H Contact Environmental Health & Safety (EHS) G->H I Licensed Hazardous Waste Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Nilotinib-13C,d3. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. Nilotinib is classified as a hazardous cytotoxic drug, and its isotopically labeled form, this compound, should be handled with the same level of caution.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All personnel handling this compound must be trained in the correct donning and doffing of PPE.

Recommended PPE for Handling this compound
PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Gown Disposable, impermeable, long-sleeved gown with closed front and cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shieldProtects eyes from splashes of solutions containing this compound.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form to prevent inhalation of aerosolized particles.
Glove Selection and Breakthrough Time Data

The following table provides representative breakthrough times for commonly used chemotherapy gloves against other hazardous drugs to serve as a general guide. It is imperative to understand that this data is not specific to Nilotinib and should be used for informational purposes only. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialTested Chemotherapy DrugThickness (mil)Breakthrough Time (minutes)Standard
NitrileCarmustine4.7> 240ASTM D6978
NitrileThiotepa4.7> 240ASTM D6978
NitrileCisplatin4.7> 240ASTM D6978
NitrileDoxorubicin HCl4.7> 240ASTM D6978
NeopreneCarmustine7.9> 240ASTM D6978
LatexCyclophosphamide8.0> 240ASTM D6978

Note: Data is illustrative and sourced from various glove manufacturer testing reports. Always verify data for the specific gloves you intend to use.

Operational and Disposal Plans

A systematic approach to handling and disposal is mandatory to minimize risk. The following protocols provide step-by-step guidance.

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a certified chemical fume hood or biological safety cabinet is operational.

    • Assemble all necessary materials, including PPE, handling equipment, and waste containers, before starting work.

  • Handling the Compound:

    • Don all required PPE as specified in the table above.

    • Handle the solid compound within a chemical fume hood to avoid inhalation of powder.

    • When preparing solutions, work over a disposable, absorbent bench liner.

    • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.

  • Post-Handling:

    • Decontaminate all surfaces and equipment immediately after use.

    • Properly dispose of all contaminated waste as outlined in the disposal plan.

    • Remove PPE in the designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and spread of contamination.[2]

  • Alert Personnel and Secure the Area:

    • Immediately alert others in the vicinity.

    • Restrict access to the spill area.

  • Don Appropriate PPE:

    • Put on two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a respirator.

  • Contain and Clean the Spill:

    • For solid spills: Gently cover the powder with damp absorbent pads to avoid generating dust.[2]

    • For liquid spills: Absorb the liquid with absorbent pads.

    • Clean the spill area from the outer edge towards the center.

    • Place all contaminated materials (absorbent pads, used PPE) into a designated cytotoxic waste container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution, followed by a rinse with water.[3][4]

    • Allow the area to dry completely.

  • Post-Cleanup:

    • Properly doff and dispose of all PPE.

    • Wash hands thoroughly.

    • Document the spill and the cleanup procedure.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste.[5]

Waste TypeDisposal ContainerDisposal Method
Solid Waste (unused compound, contaminated labware, bench liners)Labeled, sealed, puncture-resistant cytotoxic waste container (e.g., yellow bin)Incineration at a licensed hazardous waste facility.[2]
Liquid Waste (solutions containing this compound)Labeled, sealed, leak-proof cytotoxic waste containerIncineration at a licensed hazardous waste facility. Do not pour down the drain.
Sharps (needles, scalpels)Labeled, puncture-proof sharps container for cytotoxic wasteIncineration at a licensed hazardous waste facility.
Contaminated PPE (gloves, gowns, etc.)Labeled, sealed cytotoxic waste bag within a rigid outer containerIncineration at a licensed hazardous waste facility.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_area Designate Handling Area assemble_materials Assemble PPE & Materials prep_area->assemble_materials don_ppe Don PPE assemble_materials->don_ppe handle_compound Handle in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Surfaces handle_compound->decontaminate alert Alert & Secure Area handle_compound->alert If Spill Occurs dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill_ppe Don Spill PPE alert->spill_ppe contain Contain & Clean spill_ppe->contain spill_decon Decontaminate Area contain->spill_decon

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.